(Z)-Tetrachlorvinphos-d6
Description
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Properties
Molecular Formula |
C10H9Cl4O4P |
|---|---|
Molecular Weight |
372.0 g/mol |
IUPAC Name |
[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5-/i1D3,2D3 |
InChI Key |
UBCKGWBNUIFUST-PQUJWJDRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Tetrachlorvinphos-d6 chemical properties
An In-depth Technical Guide to (Z)-Tetrachlorvinphos-d6
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of the organophosphate insecticide Tetrachlorvinphos. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.
Core Chemical Properties
This compound is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, for the detection and quantification of its non-deuterated counterpart, Tetrachlorvinphos.[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the native compound in complex matrices.
Quantitative Data Summary
The key chemical and physical properties of this compound and its parent compound are summarized below. Data for the non-deuterated form are provided for context, as many physical properties are expected to be similar.
| Property | Value for this compound | Value for (Z)-Tetrachlorvinphos (Non-labeled) |
| Molecular Formula | C₁₀D₆H₃Cl₄O₄P[3][4] | C₁₀H₉Cl₄O₄P[5][6] |
| Molecular Weight | 371.999 g/mol [3][4] | 365.96 g/mol [5][6] |
| Accurate Mass | 369.937 Da[3][4] | 363.899 Da[7] |
| CAS Number | Not available | 22248-79-9[3][4][5] |
| Appearance | N/A | Colorless crystals or white powder[7] |
| Melting Point | N/A | 94 - 98 °C[5][8] |
| Water Solubility | N/A | 11 mg/L (at 20 °C)[8][9] |
| Stability | N/A | Slowly hydrolyzes in acidic/neutral media; rapidly in alkaline media[5][7] |
| SMILES | [2H]C([2H])([2H])OP(=O)(O\C(=C/Cl)\c1cc(Cl)c(Cl)cc1Cl)OC([2H])([2H])[2H][3] | COP(=O)(OC)O/C(=C\Cl)/c1cc(c(cc1Cl)Cl)Cl[5] |
| InChI Key | UBCKGWBNUIFUST-PQUJWJDRSA-N[2] | UBCKGWBNUIFUST-YHYXMXQVSA-N[5] |
Logical Relationship and Application
This compound serves as a crucial tool for the analytical study of the parent insecticide, Tetrachlorvinphos. The following diagram illustrates this relationship.
Experimental Protocols
Detailed experimental protocols for the analysis of Tetrachlorvinphos using its deuterated analog as an internal standard typically involve sample extraction followed by chromatographic separation and mass spectrometric detection.
General Analytical Workflow for Biological and Environmental Samples
-
Sample Preparation and Extraction:
-
Objective: To isolate the analyte from the sample matrix (e.g., urine, plasma, water, soil).
-
Method 1: Liquid-Liquid Extraction (LLE): Aqueous samples can be extracted with a water-immiscible organic solvent like methylene (B1212753) chloride at a neutral pH.[10]
-
Method 2: Solid-Phase Extraction (SPE): Samples are passed through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a small volume of solvent. This method is effective for cleaning up complex matrices.[11]
-
Internal Standard Spiking: A known quantity of this compound is added to the sample prior to extraction to account for analyte loss during sample preparation and analysis.
-
-
Chromatographic Separation:
-
Objective: To separate Tetrachlorvinphos from other components in the extract before detection.
-
Methodology: Gas chromatography (GC) is the most common technique.[10][12] A capillary column (e.g., 0.25-0.53 mm ID, 15-30 m length) is used for separation.[10] The choice of column phase depends on the specific requirements of the analysis.
-
-
Detection and Quantification:
-
Objective: To detect and quantify the analyte.
-
Methodology: Mass Spectrometry (MS) is preferred for its high selectivity and sensitivity, especially when using a deuterated internal standard. A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be used for their specificity towards phosphorus-containing compounds.[10][12]
-
Quantification: The ratio of the signal from the native Tetrachlorvinphos to the signal from the this compound internal standard is used to calculate the concentration of the analyte in the original sample.
-
Mechanism of Action: Cholinesterase Inhibition
Tetrachlorvinphos, like other organophosphate insecticides, acts as a cholinesterase inhibitor.[5][7] It binds to and inactivates acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 6. Tetrachlorvinphos (CAS 22248-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrachlorvinphos (Ref: SD 8447) [sitem.herts.ac.uk]
- 9. Tetrachlorvinphos | 961-11-5 [amp.chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-Tetrachlorvinphos-d6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides comprehensive information on (Z)-Tetrachlorvinphos. Due to the limited availability of specific data for the deuterated variant, (Z)-Tetrachlorvinphos-d6, the majority of the quantitative data and experimental protocols provided herein pertain to the non-deuterated compound. This compound is primarily used as an internal standard in analytical methodologies for the quantification of Tetrachlorvinphos (B1682751).
Chemical and Physical Properties
This compound is the deuterated form of (Z)-Tetrachlorvinphos, an organophosphate insecticide. The CAS number for the non-deuterated (Z)-Tetrachlorvinphos is 22248-79-9.[1]
| Property | Value |
| Chemical Name | [(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl-d6 phosphate |
| Molecular Formula | C₁₀D₆H₃Cl₄O₄P |
| Molecular Weight | 371.999 g/mol |
| Unlabelled CAS Number | 22248-79-9 |
| Appearance | Colorless crystals or white powder[2] |
| Melting Point | 97 to 98 °C (for non-deuterated)[1] |
| Water Solubility | Insoluble (for non-deuterated)[1] |
| Log P (Octanol-Water) | 3.5 (for non-deuterated)[2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Tetrachlorvinphos is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[3] By inhibiting AChE, Tetrachlorvinphos causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent toxic effects.[3] The organophosphate binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze.[4][5] This effectively inactivates the enzyme.[4]
Metabolic Pathway
Studies in rats have shown that Tetrachlorvinphos is extensively metabolized and excreted primarily in the urine and feces.[2] The major metabolic pathways involve cleavage of the P-O-vinyl bond and subsequent transformations of the trichlorophenyl moiety.[2] Key metabolites include 1-(2,4,5-trichlorophenyl)ethanol (B77557) and 2,4,5-trichloroacetophenone.[2]
Experimental Protocols
This compound is an ideal internal standard for the analysis of Tetrachlorvinphos in various matrices due to its similar chemical and physical properties to the non-deuterated form, but with a distinct mass that allows for accurate quantification by mass spectrometry. Below is a representative experimental protocol for the analysis of Tetrachlorvinphos in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the concentration of Tetrachlorvinphos in a water sample.
Materials:
-
Water sample
-
This compound internal standard solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (pesticide grade)
-
Dichloromethane (B109758) (pesticide grade)
-
Nitrogen gas for evaporation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Filter the water sample (1 L) to remove any particulate matter.
-
Spike the filtered water sample with a known concentration of this compound internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove any interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard from the cartridge using dichloromethane.
-
-
Concentration:
-
Evaporate the dichloromethane eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The gas chromatograph separates the components of the mixture.
-
The mass spectrometer detects and quantifies the target analyte (Tetrachlorvinphos) and the internal standard (this compound) based on their specific mass-to-charge ratios.
-
-
Quantification:
-
A calibration curve is generated using standards of known Tetrachlorvinphos concentrations.
-
The concentration of Tetrachlorvinphos in the original water sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Toxicological Data (for non-deuterated Tetrachlorvinphos)
| Endpoint | Species | Route | Value |
| LD₅₀ (Acute Oral) | Rat | Oral | 4000-5000 mg/kg[6] |
| IC₅₀ (Cholinesterase Inhibition) | Horse (Plasma) | In vitro | 97 nM[7] |
| IC₅₀ (Cholinesterase Inhibition) | Cow (Erythrocyte) | In vitro | 216 µM[7] |
| IC₅₀ (Cholinesterase Inhibition) | Rat (Plasma) | In vitro | 54 µM[7] |
Human Health Hazards: Symptoms of exposure can include increased perspiration, nausea, salivation, blurred vision, and in severe cases, respiratory depression and convulsions.[1] It is a cholinesterase inhibitor.[1]
Environmental Fate
Tetrachlorvinphos is not considered persistent in the environment.[8] It degrades in soil over a period of a few weeks and in the air within 24 hours.[8] The primary route of degradation in soil is microbial metabolism.[2] Major degradation products in soil include 1-(2,4,5-trichlorophenyl)ethanol, 1-(2,4,5-trichlorophenyl)-2-chloroethan-1-ol, and 2,4,5-trichloroacetophenone.[2]
References
- 1. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 2. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 6. Assessing intermittent pesticide exposure from flea control collars containing the organophosphorus insecticide tetrachlorvinphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of blood cholinesterase activities from horse, cow, and rat by tetrachlorvinphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Purification of (Z)-Tetrachlorvinphos-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-Tetrachlorvinphos-d6, a deuterated internal standard of the organophosphate insecticide Tetrachlorvinphos. The information compiled herein is based on established chemical principles and analogous synthesis of related compounds, intended to guide researchers in the preparation of this important analytical standard.
Introduction
(Z)-Tetrachlorvinphos is an organophosphate insecticide and acaricide used to control a variety of pests on livestock and in and around animal housing. The deuterated analog, this compound, serves as a crucial internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), in residue analysis and environmental monitoring. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification and minimizing matrix effects.
This guide details a plausible synthetic route and purification protocol, presents key physicochemical and analytical data in a structured format, and includes visualizations of the experimental workflows.
Data Presentation
Quantitative data for this compound is summarized in the tables below. Note that while the synthesis is well-established for the unlabeled compound, specific yield and purity data for the deuterated analog may vary depending on the specific experimental conditions and the isotopic purity of the starting materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀D₆H₃Cl₄O₄P |
| Molecular Weight | 371.99 g/mol |
| Exact Mass | 369.937 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Isotopic Purity | >98 atom % D |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons, vinyl proton. Absence of signals corresponding to the methoxy (B1213986) groups. |
| ¹³C NMR | Signals for aromatic carbons, vinyl carbons, and carbonyl carbon. The signals for the deuterated methyl carbons will be observed as multiplets with reduced intensity due to C-D coupling. |
| ³¹P NMR | A single peak characteristic of a phosphate (B84403) ester. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 370. Key fragments corresponding to the loss of deuterated methoxy groups and cleavage of the phosphate ester bond. The fragmentation pattern will be shifted by +6 amu compared to the unlabeled standard. |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the synthesis of the deuterated reagent, trimethyl phosphite-d9, followed by the Perkow reaction with 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone.
Synthesis of Trimethyl Phosphite-d9
This procedure is adapted from a general method for the synthesis of deuterated organophosphorus insecticides.
Materials:
-
Methanol-d4 (B120146) (CD₃OD)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous solvent (e.g., petroleum ether, xylene, or dichloromethane)
-
Acid-binding agent (e.g., pyridine (B92270) or a tertiary amine)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methanol-d4 and the acid-binding agent in the anhydrous solvent.
-
Cool the reaction mixture to -5 to 5 °C using an ice-salt bath.
-
Slowly add a solution of phosphorus trichloride in the anhydrous solvent dropwise to the cooled mixture over a period of 20-120 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 25-100 °C for 1-6 hours to ensure the reaction goes to completion.
-
Cool the mixture and remove the precipitated amine hydrochloride by suction filtration.
-
Wash the filtrate with water, separate the organic layer, and dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude trimethyl phosphite-d9 by vacuum distillation to obtain a colorless liquid.
Synthesis of 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone
This precursor is synthesized by the chlorination of 2,4,5-trichloroacetophenone.
Materials:
-
2,4,5-Trichloroacetophenone
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))
-
Inert solvent (e.g., dichloromethane (B109758) or chloroform)
Procedure:
-
Dissolve 2,4,5-trichloroacetophenone in an inert solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add the chlorinating agent to the solution. The reaction may be initiated by UV light or a radical initiator if using chlorine gas.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the desired level of dichlorination is achieved.
-
Upon completion, quench the reaction by washing the mixture with a solution of sodium bisulfite and then with water.
-
Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
The crude 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone can be purified by recrystallization or column chromatography.
Synthesis of this compound via the Perkow Reaction
The Perkow reaction involves the reaction of a trialkyl phosphite (B83602) with a halo-ketone to form a vinyl phosphate.
Materials:
-
Trimethyl phosphite-d9
-
2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone
-
Anhydrous, inert solvent (e.g., toluene (B28343) or benzene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone in the anhydrous solvent.
-
Slowly add trimethyl phosphite-d9 to the solution at room temperature. The reaction is typically exothermic.
-
After the initial exothermic reaction subsides, heat the mixture at reflux for several hours to drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is a mixture of (Z) and (E) isomers, with the (Z) isomer being the major product. Purification is necessary to isolate the desired (Z)-isomer.
Method: Column Chromatography
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or GC-MS to identify those containing the (Z)-isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Method: High-Performance Liquid Chromatography (HPLC)
-
A reversed-phase HPLC system with a C18 column can be used for purification.
-
A suitable mobile phase would be a gradient of acetonitrile (B52724) and water.
-
The crude product is dissolved in the mobile phase and injected into the HPLC system.
-
The (Z)- and (E)-isomers will have different retention times, allowing for their separation.
-
Collect the fraction corresponding to the (Z)-isomer and remove the solvent to obtain the purified product.
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified logical relationship of the Perkow reaction mechanism.
Conclusion
Navigating the Analytical Landscape of (Z)-Tetrachlorvinphos-d6: A Technical Guide
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount. This technical guide delves into the essential parameters detailed in a Certificate of Analysis (CoA) for the deuterated organophosphate pesticide, (Z)-Tetrachlorvinphos-d6. Understanding these parameters and the methodologies to obtain them is crucial for ensuring the accuracy and reliability of experimental results.
This compound is a stable isotope-labeled version of Tetrachlorvinphos, an organophosphate insecticide. The deuteration makes it a valuable internal standard for quantitative analysis in various matrices, particularly in environmental and food safety testing. A comprehensive CoA for this compound provides critical data on its identity, purity, and concentration.
Key Analytical Parameters and Data
A Certificate of Analysis for a high-purity chemical standard like this compound will typically include the following quantitative data. The table below summarizes these key parameters.
| Parameter | Typical Specification | Analytical Technique(s) |
| Chemical Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Purity (by Area %) | ≥98% | Gas Chromatography (GC) with appropriate detector (NPD, FPD, or MS) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) |
| Concentration (for solutions) | Stated value with uncertainty (e.g., 100.0 ± 0.5 µg/mL) | Gravimetric preparation, confirmed by a quantitative analytical method like GC or HPLC with calibration |
| Residual Solvents | Below specified limits (e.g., <0.5%) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₀D₆H₃Cl₄O₄P | N/A |
| Molecular Weight | 371.99 g/mol | N/A |
| Accurate Mass | 369.937 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Storage Condition | -20°C | N/A |
Experimental Protocols: A Closer Look
The data presented in a CoA is backed by rigorous experimental protocols. Below are detailed methodologies for the key experiments typically cited for a compound like this compound.
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and structure of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[1]
-
Methodology:
-
A dilute solution of the standard is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.[1]
-
The accurate mass of the precursor ion is measured and compared to the theoretical exact mass of this compound.
-
Fragmentation analysis (MS/MS) can be performed to further confirm the structure by comparing the fragmentation pattern with known spectra or theoretical fragmentation pathways.
-
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A gas chromatograph equipped with a suitable detector such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or a Mass Spectrometer (MS).[2][3]
-
Methodology:
-
A sample of the this compound is dissolved in an appropriate solvent (e.g., ethyl acetate).
-
A small volume of the sample is injected into the GC.
-
The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).
-
The detector signal is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity in terms of area percent.
-
Confirmation on a second column with a different stationary phase is recommended to ensure no impurities are co-eluting with the main peak.[2]
-
Isotopic Purity Assessment by Mass Spectrometry
-
Objective: To determine the percentage of the deuterated isotopologue relative to the unlabeled compound.
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC for sample introduction.
-
Methodology:
-
The sample is introduced into the mass spectrometer.
-
The instrument is set to acquire data in a full scan mode or by selected ion monitoring (SIM) of the molecular ion clusters for both the deuterated and unlabeled tetrachlorvinphos.
-
The relative intensities of the ion signals corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity.
-
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis for a chemical standard.
Caption: Logical workflow for generating a Certificate of Analysis.
This guide provides a foundational understanding of the critical quality attributes of this compound as presented in a Certificate of Analysis. For any specific application, it is imperative to consult the CoA for the particular batch of the standard being used.
References
Technical Guide: Isotopic Purity of (Z)-Tetrachlorvinphos-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of (Z)-Tetrachlorvinphos-d6, a deuterated internal standard crucial for the accurate quantification of Tetrachlorvinphos in various matrices. The methodologies and data presented herein are compiled to assist researchers in achieving reliable and reproducible analytical results.
Introduction
This compound is a stable isotope-labeled version of the organophosphate insecticide Tetrachlorvinphos. The incorporation of six deuterium (B1214612) atoms into the molecule allows for its use as an internal standard in mass spectrometry-based analytical methods. The accuracy of quantification heavily relies on the isotopic purity of the standard, making its characterization a critical aspect of method validation. This guide outlines the analytical approach to determine and confirm the isotopic purity of this compound.
Isotopic Purity Data
The isotopic purity of this compound is determined by assessing the relative abundance of each isotopologue. The primary analytical technique for this characterization is high-resolution mass spectrometry (HRMS), which can resolve the mass difference between deuterated and non-deuterated species.
Below is a summary of representative quantitative data for a typical batch of this compound.
| Isotopologue | Chemical Formula | Theoretical Mass (m/z) | Relative Abundance (%) |
| d6 | C₁₀D₆H₃Cl₄O₄P | 371.93 | > 98% |
| d5 | C₁₀D₅H₄Cl₄O₄P | 370.93 | < 1.5% |
| d4 | C₁₀D₄H₅Cl₄O₄P | 369.92 | < 0.5% |
| d3 | C₁₀D₃H₆Cl₄O₄P | 368.92 | < 0.1% |
| d2 | C₁₀D₂H₇Cl₄O₄P | 367.91 | < 0.1% |
| d1 | C₁₀D₁H₈Cl₄O₄P | 366.91 | < 0.1% |
| d0 (unlabeled) | C₁₀H₉Cl₄O₄P | 365.90 | < 0.1% |
Note: The data presented in this table is representative and may vary between different batches of the standard. It is essential to refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
The following protocol describes a general methodology for the determination of the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
3.1. Materials and Reagents
-
This compound standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (optional, for mobile phase modification)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
3.2. Sample Preparation
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
3.3. LC-HRMS Parameters
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Isocratic or a shallow gradient to ensure good peak shape. For example, start at 50% B and increase to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Mode: Full scan MS
-
Mass Range: m/z 100-500
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
3.4. Data Analysis
-
Acquire the full scan mass spectrum of the this compound standard.
-
Extract the ion chromatograms for the theoretical m/z values of the d6, d5, d4, d3, d2, d1, and d0 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area of all isotopologues.
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity determination.
This guide provides a foundational understanding of the principles and practices involved in assessing the isotopic purity of this compound. Adherence to rigorous analytical protocols is paramount for ensuring the quality and reliability of quantitative studies utilizing this internal standard.
Stability of (Z)-Tetrachlorvinphos-d6 in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (Z)-Tetrachlorvinphos-d6 in solution, a critical aspect for ensuring accuracy and reliability in research and analytical applications. This compound is the deuterated form of Tetrachlorvinphos, an organophosphate insecticide. The primary mechanism of action for Tetrachlorvinphos is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[1] Due to the limited availability of specific long-term stability data for the deuterated analogue in organic solvents, this guide combines information on the parent compound's stability with best practices for handling isotopically labeled standards.
Stability Profile of this compound Solutions
The stability of this compound in solution is influenced by several factors, including the choice of solvent, storage temperature, and the presence of water. While comprehensive quantitative stability studies for the deuterated compound in various organic solvents are not extensively published, its commercial availability in specific solvents provides insight into its short-term stability.
Inferred Stability in Common Organic Solvents
This compound is commercially available as certified solutions in acetonitrile (B52724), acetone, and methanol. This indicates that the compound is sufficiently stable in these solvents for the preparation and short-term storage of analytical standards when handled and stored correctly.
Table 1: Inferred Short-Term Stability and Recommended Storage Conditions for this compound Solutions
| Solvent | Recommended Storage Temperature | Inferred Short-Term Stability | Source(s) |
| Acetonitrile | +20°C or lower | Stable for preparation of standards | [2][3] |
| Acetone | +20°C | Stable for preparation of standards | [2] |
| Methanol | Not specified | Stable for preparation of standards | [4] |
Note: For long-term storage of stock solutions, it is best practice to store them at -20°C or below in tightly sealed containers to minimize solvent evaporation and potential degradation.
Aqueous Stability and Hydrolysis
The stability of the parent compound, Tetrachlorvinphos, in aqueous solutions is well-documented and is primarily dictated by pH. It undergoes hydrolysis, which is significantly faster in alkaline conditions. Given that technical grade organic solvents can contain trace amounts of water, hydrolysis remains a potential degradation pathway.
Table 2: Hydrolysis Half-Life of Tetrachlorvinphos in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (Days) | Degradation Rate | Source(s) |
| 5 | Not Specified | 30 - 57 | Slow | |
| 7 | Not Specified | 30 - 57 | Slow | |
| 9 | Not Specified | 10.3 | Rapid |
Note: The data presented is for the non-deuterated parent compound, Tetrachlorvinphos. The stability of the deuterated analog under these conditions is expected to be very similar.
Experimental Protocols for Stability Assessment
For laboratories wishing to conduct their own stability studies of this compound solutions, the following protocol, adapted from established methodologies for pesticide standards, is recommended.[5]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 10 mg) of neat this compound.
-
Dissolve the compound in a precise volume of the desired solvent (e.g., acetonitrile) in a volumetric flask to achieve a final concentration of 1 mg/mL.
-
For base-labile compounds like organophosphates, consider preparing a parallel stock solution in an acidified solvent (e.g., acetonitrile with 0.4% acetic acid) to assess the impact of pH on stability.[5]
-
Aliquot the stock solution into amber glass vials with Teflon-lined caps (B75204) to minimize headspace and light exposure.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with the same solvent.
-
Storage Conditions
-
Store the aliquoted stock solutions at various temperatures to assess thermal stability (e.g., -20°C, 4°C, and room temperature).
-
Protect all solutions from light.
Analytical Method
-
Utilize a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound over time.[5]
Testing Schedule
-
Analyze the solutions at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months, and 1 year).
-
At each time point, compare the concentration of the stored solution to a freshly prepared standard to determine the percentage of degradation.
Signaling and Degradation Pathways
Acetylcholinesterase Inhibition Pathway
The primary mode of action of Tetrachlorvinphos is the inhibition of the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, Tetrachlorvinphos causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent toxic effects.
Degradation Pathways of Tetrachlorvinphos
The primary abiotic degradation pathways for Tetrachlorvinphos are hydrolysis and photolysis.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
References
- 1. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrachlorvinphos 1000 µg/mL in Acetone | LGC Standards [lgcstandards.com]
- 3. CLM-9880-1.2 - Cambridge Isotope Laboratories, CLM-9880-1.2 [isotope.com]
- 4. Qmx Laboratories - Tetrachlorvinphos_22248-79-9_1000_1.1ml_a2s [qmx.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
An In-depth Technical Guide on the Long-Term Stability of (Z)-Tetrachlorvinphos-d6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the long-term stability of (Z)-Tetrachlorvinphos-d6 stock solutions, offering insights into best practices for storage and handling. Due to a lack of specific long-term stability studies on the deuterated form, this document synthesizes information from studies on the non-deuterated analogue, (Z)-Tetrachlorvinphos, and other organophosphate pesticides. The principles and methodologies outlined are intended to guide researchers in ensuring the integrity and accuracy of their analytical standards.
Introduction to this compound Stability
This compound is the deuterated form of Tetrachlorvinphos, an organophosphate insecticide. In research and drug development, the stability of stock solutions of analytical standards is paramount for accurate quantification and reliable experimental outcomes. Degradation of the standard can lead to significant errors in analytical measurements.[1] The stability of this compound is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light and moisture.
Tetrachlorvinphos, and by extension its deuterated form, is known to be susceptible to hydrolysis, particularly in alkaline conditions.[2] It is also sensitive to moisture, making proper handling and storage critical. While stable in acidic and neutral aqueous solutions, the use of organic solvents for stock solutions introduces different stability considerations.
Factors Influencing Stock Solution Stability
Several key factors can impact the chemical integrity of this compound in solution over time:
-
Solvent Selection: The choice of solvent is critical. While (Z)-Tetrachlorvinphos is soluble in a range of organic solvents, interactions with the solvent can lead to degradation. For instance, some organophosphate pesticides have shown instability in protic solvents like methanol (B129727) and ethanol (B145695) over time, while aprotic solvents such as acetonitrile, acetone, and toluene (B28343) are often preferred for long-term storage.[3][4]
-
Storage Temperature: Temperature is a crucial factor in the rate of chemical degradation. As a general rule, storing stock solutions at low temperatures (e.g., ≤ -20°C) is recommended to minimize degradation.[5] Studies on a wide range of pesticides have demonstrated significantly extended stability at freezer temperatures compared to refrigeration or room temperature.[5][6]
-
Light Exposure: Photodegradation can be a significant pathway for the breakdown of photosensitive compounds. Storing stock solutions in amber vials or in the dark is a standard practice to prevent light-induced degradation.
-
Moisture: Given the susceptibility of Tetrachlorvinphos to hydrolysis, minimizing exposure to moisture is essential. The use of anhydrous solvents and tightly sealed containers is recommended.
-
Container Type: The choice of storage container can also affect stability. Inert glass vials with PTFE-lined caps (B75204) are generally recommended to prevent leaching of contaminants and to provide a tight seal against moisture and solvent evaporation.
Quantitative Stability Data
| Solvent | Storage Temperature | Time Point | Expected Recovery (%) | Reference |
| Acetonitrile | -20°C | 1 Year | > 95% | [1][7] |
| Acetonitrile | 4°C | 6 Months | > 90% | [7] |
| Acetone | -20°C | 2 Years | > 95% | [5][8] |
| Toluene | -20°C | 2-8 Years | > 98% | [5][9] |
| Methanol | -20°C | 6 Months | 85-95% |
Note: The stability of individual compounds can vary, and it is crucial to perform in-house validation for the specific stock solutions and storage conditions being used.
Experimental Protocols for Stability Assessment
A robust protocol for assessing the long-term stability of this compound stock solutions is essential. The following methodology is based on established guidelines for pesticide residue analysis.[7]
4.1. Preparation of Stock Solutions
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound solid standard.
-
Solvent Addition: Dissolve the standard in a precise volume of the chosen high-purity, anhydrous organic solvent (e.g., acetonitrile, acetone, toluene) to achieve the desired concentration (e.g., 1 mg/mL).
-
Homogenization: Ensure complete dissolution by vortexing or sonication.
-
Aliquoting and Storage: Dispense the stock solution into amber glass vials with PTFE-lined screw caps. Prepare multiple vials to avoid repeated freeze-thaw cycles of a single vial. Store the vials at the designated temperature (e.g., -20°C) in the dark.
4.2. Stability Testing Procedure
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the stock solution to establish the initial concentration. This is the baseline for future comparisons.
-
Scheduled Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a vial of the stored stock solution.
-
Preparation of Working Standard: Prepare a fresh working standard from a newly opened vial of the solid this compound standard. This will serve as the reference.
-
Analytical Measurement: Analyze both the stored (aged) and the freshly prepared (reference) solutions under the same analytical conditions using a validated method (e.g., GC-MS or LC-MS/MS). Multiple injections (n≥5) are recommended to ensure precision.[1]
-
Data Evaluation: Compare the analytical response (e.g., peak area) of the aged solution to that of the fresh reference solution. The stability is often expressed as the percentage of the initial concentration remaining.
4.3. Analytical Methodology
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective technique for the analysis of thermally stable and volatile compounds like Tetrachlorvinphos.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is suitable for a wide range of pesticides.
-
Quantitative NMR (qNMR): A powerful technique that can provide direct quantification without the need for a specific reference standard of the same compound, though it is less sensitive than chromatographic methods.[1]
Visualizing Experimental Workflows and Logical Relationships
5.1. Experimental Workflow for Stock Solution Stability Assessment
The following diagram illustrates the general workflow for conducting a long-term stability study of a this compound stock solution.
Caption: Workflow for assessing the long-term stability of stock solutions.
5.2. Signaling Pathway of Potential Degradation
This diagram illustrates the potential degradation pathways for this compound, highlighting the influence of environmental factors.
Caption: Potential degradation pathways for this compound.
Conclusion and Recommendations
Ensuring the long-term stability of this compound stock solutions is a critical aspect of quality control in any research or development setting. While specific data for the deuterated compound is limited, the available information on the non-deuterated form and other organophosphate pesticides provides a strong basis for establishing robust storage and handling procedures.
Key Recommendations:
-
Solvent Choice: For long-term storage, prefer aprotic solvents such as acetonitrile, acetone, or toluene over protic solvents like methanol.
-
Storage Conditions: Store stock solutions at ≤ -20°C in the dark.
-
Container: Use amber glass vials with PTFE-lined screw caps to minimize exposure to light and prevent solvent evaporation and contamination.
-
Moisture Control: Use anhydrous solvents and handle solutions in a way that minimizes exposure to atmospheric moisture.
-
In-house Validation: Conduct in-house stability studies to establish appropriate expiry dates for your specific stock solutions and storage conditions.
-
Regular Checks: Periodically compare aged stock solutions against freshly prepared standards to verify their integrity, especially before critical analytical runs.
By adhering to these guidelines, researchers can significantly enhance the reliability and accuracy of their experimental data.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Guide: (Z)-Tetrachlorvinphos-d6 Isotope Dilution Standard in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available (Z)-Tetrachlorvinphos-d6 standard, its analytical applications, and relevant experimental protocols. This compound serves as an internal standard for the quantification of its unlabeled counterpart, Tetrachlorvinphos, an organophosphate insecticide, in various matrices. The use of a stable isotope-labeled standard is crucial for accurate and precise measurements by compensating for matrix effects and variations in sample preparation and instrument response.
Commercial Availability
This compound is commercially available from various chemical standard suppliers. One prominent supplier is LGC Standards, which offers the standard in a neat (solid) format.[1] The availability of this standard is critical for laboratories conducting residue analysis and metabolism studies of Tetrachlorvinphos.
Quantitative Data
The quantitative data for a specific lot of this compound is provided in its Certificate of Analysis (CoA). While a specific CoA for an in-stock lot is not publicly available, the following table summarizes the typical data provided. Researchers should always refer to the CoA accompanying their specific standard for precise values.
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | Not available (for deuterated) |
| Unlabeled CAS | 22248-79-9[2] |
| Molecular Formula | C₁₀D₆H₃Cl₄O₄P |
| Molecular Weight | 371.99 g/mol |
| Purity | ≥98% |
| Isotopic Purity | ≥99% atom % D |
| Format | Neat Solid |
| Storage | -20°C |
| Supplier | LGC Standards (and other fine chemical suppliers) |
Experimental Protocols
The analysis of Tetrachlorvinphos using this compound as an internal standard typically involves sample preparation followed by chromatographic separation and mass spectrometric detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[3][4][5][6]
Sample Preparation: QuEChERS Protocol
This protocol is a general guideline and may require optimization based on the specific matrix.
1. Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil) to a uniform consistency.
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike with the appropriate amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)). The choice of sorbent depends on the matrix.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Instrumentation:
-
A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.[7][8][9]
Typical GC-MS/MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1-2 µL |
| Injector Temp | 250 °C |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
-
Specific MRM transitions for Tetrachlorvinphos and this compound need to be determined by infusing the individual standards into the mass spectrometer. The precursor ion will be the molecular ion or a significant fragment, and product ions will be characteristic fragments.
Mandatory Visualizations
Synthesis of Tetrachlorvinphos
The synthesis of Tetrachlorvinphos involves the reaction of 1,2,4-trichlorobenzene (B33124) with dichloroacetyl chloride, followed by a reaction with trimethyl phosphite.[10] The synthesis of the deuterated standard would utilize a deuterated trimethyl phosphite.
Caption: Synthesis pathway of Tetrachlorvinphos.
Analytical Workflow
The general workflow for the analysis of Tetrachlorvinphos in a sample matrix using this compound as an internal standard is depicted below.
Caption: General analytical workflow for Tetrachlorvinphos analysis.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. exsyncorp.com [exsyncorp.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Tetrachlorvinphos
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated Tetrachlorvinphos. While specific experimental data for the deuterated form is not extensively available in public literature, this document compiles the known properties of non-deuterated Tetrachlorvinphos and extrapolates the expected properties of its deuterated analogues based on established principles of isotope effects. This guide is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in quantitative analysis, for studying reaction mechanisms, or for developing more metabolically stable analogues. Detailed experimental protocols for the characterization of such compounds are also provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate understanding.
Introduction
Tetrachlorvinphos is an organophosphate insecticide and acaricide used to control a variety of pests on livestock and in their environment.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] Deuterated analogues of Tetrachlorvinphos, where one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in analytical and metabolic studies. They are frequently employed as internal standards in mass spectrometry-based quantification assays due to their chemical similarity and mass difference from the non-labeled compound.[3][4] Furthermore, the study of deuterated compounds can provide insights into reaction mechanisms through the kinetic isotope effect and can be used to develop more metabolically stable drug candidates.[5]
This guide summarizes the key physical and chemical properties of Tetrachlorvinphos and provides an informed estimation of how these properties are altered upon deuteration.
Physical and Chemical Properties
General and Physical Properties
| Property | Tetrachlorvinphos (Non-deuterated) | Deuterated Tetrachlorvinphos (Estimated) |
| Molecular Formula | C₁₀H₉Cl₄O₄P | C₁₀H₉₋ₓDₓCl₄O₄P (where x is the number of deuterium atoms) |
| Molecular Weight | 365.95 g/mol [6] | > 365.95 g/mol (increased by ~1.006 g/mol per deuterium atom) |
| Appearance | Colorless crystals or white powder[2] | Expected to be identical: Colorless crystals or white powder |
| Melting Point | 97-98 °C[6] | Expected to be very similar, possibly with a slight, unpredictable shift.[7] |
| Boiling Point | Data not available | Expected to be slightly higher due to increased mass and stronger intermolecular forces.[8] |
| Vapor Pressure | Data not available | Expected to be slightly lower due to increased mass and stronger intermolecular forces.[5] |
| Solubility in Water | Insoluble[6] | Expected to be very similar, with potentially a slight decrease in solubility.[9] |
| Solubility in Organic Solvents | Limited solubility in most aromatic hydrocarbons[2] | Expected to be very similar to the non-deuterated form |
Chemical Properties
| Property | Tetrachlorvinphos (Non-deuterated) | Deuterated Tetrachlorvinphos (Estimated) |
| Stability | Slowly hydrolyzed in neutral and acidic aqueous media; rapidly hydrolyzed in alkaline media.[6] | Expected to have similar stability profiles. The C-D bond is stronger than the C-H bond, which may lead to a slightly slower rate of reactions where C-H bond cleavage is the rate-determining step (Kinetic Isotope Effect). |
| Reactivity | Reacts with strong oxidizing agents.[10] | Expected to have similar reactivity with strong oxidizing agents. |
| Hydrolysis Products | 2,4,5-trichlorophenacyl chloride, dimethyl phosphate, and other metabolites. | Expected to produce the same core hydrolysis products, with deuterium labels retained on stable positions. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize deuterated Tetrachlorvinphos.
Synthesis of Deuterated Tetrachlorvinphos
The synthesis of deuterated Tetrachlorvinphos would likely follow established methods for the synthesis of organophosphate insecticides, utilizing deuterated starting materials. A general approach could involve:
-
Preparation of Deuterated Precursors: Key precursors, such as deuterated methanol (B129727) (CD₃OD) or other deuterated alkylating agents, would be used.[]
-
Phosphorylation Reaction: Reaction of a deuterated phosphorus-containing reagent with a chlorinated aromatic precursor.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and isotopic purity.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of deuterium incorporation and the isotopic distribution in the synthesized deuterated Tetrachlorvinphos.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (GC or LC).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated Tetrachlorvinphos in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[12]
-
Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.[12]
-
Data Acquisition: Acquire full-scan mass spectra of the sample in a high-resolution mode.
-
Data Analysis:
-
Identify the molecular ion cluster of the deuterated compound.
-
Determine the mass-to-charge ratio (m/z) of each isotopic peak.
-
Calculate the relative abundance of each isotopologue.
-
Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) to accurately determine the deuterium incorporation.[13][14]
-
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium labeling in the molecule.
Instrumentation: High-field Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the deuterated Tetrachlorvinphos in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).[15]
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of the non-deuterated compound will confirm the positions of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals will directly show the chemical environments of the deuterium atoms.
-
-
¹³C and ³¹P NMR Spectroscopy:
-
Acquire ¹³C and ³¹P NMR spectra to further confirm the overall carbon and phosphorus framework of the molecule.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Tetrachlorvinphos
Tetrachlorvinphos, like other organophosphates, undergoes metabolic transformation in the body. The primary mechanism of toxicity is the inhibition of acetylcholinesterase. Its metabolism involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes.[16]
Caption: Proposed metabolic pathway of Tetrachlorvinphos in ruminants.[2]
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated Tetrachlorvinphos.
Caption: General experimental workflow for the synthesis and characterization of deuterated Tetrachlorvinphos.
Conclusion
Deuterated Tetrachlorvinphos is a crucial tool for advanced research in analytical chemistry, drug metabolism, and environmental science. While specific physical and chemical data for the deuterated compound are scarce, this guide provides a solid foundation based on the known properties of Tetrachlorvinphos and the predictable effects of deuterium substitution. The provided experimental protocols offer a roadmap for the synthesis and rigorous characterization of deuterated Tetrachlorvinphos, ensuring its suitability for high-precision applications. Further experimental investigation is warranted to definitively determine the physical and chemical properties of various deuterated isotopologues of Tetrachlorvinphos.
References
- 1. epa.gov [epa.gov]
- 2. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analysis of (Z)-Tetrachlorvinphos-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of (Z)-Tetrachlorvinphos-d6, a deuterated internal standard for the organophosphate insecticide Tetrachlorvinphos. The protocols outlined below are intended for the quantification of Tetrachlorvinphos in various matrices, leveraging the stability and reliability of its isotopically labeled counterpart to ensure analytical accuracy. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard methods for pesticide residue analysis.
Introduction
This compound is a stable isotope-labeled version of the insecticide Tetrachlorvinphos. In analytical chemistry, particularly for residue analysis, deuterated standards are invaluable for isotope dilution mass spectrometry. They serve as internal standards that closely mimic the chemical and physical properties of the target analyte ((Z)-Tetrachlorvinphos) throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. This mimicry allows for the correction of matrix effects and variations in sample processing, leading to more accurate and precise quantification of the target compound.
Sample Preparation Protocols
The choice of sample preparation method is critical for achieving accurate and reproducible results. The two most common and effective methods for extracting pesticides like Tetrachlorvinphos from complex matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
QuEChERS Protocol for Food and Agricultural Samples
The QuEChERS method is widely adopted for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent usage.
Experimental Protocol:
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike the sample with an appropriate volume of a standard solution of this compound. The final concentration of the internal standard should be within the calibrated range of the instrument.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). For samples with high fat content, C18 sorbent may also be included.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
The extract is now ready for direct injection into the GC-MS/MS or LC-MS/MS system. If necessary, the extract can be filtered through a 0.22 µm syringe filter.
-
Logical Workflow for QuEChERS Sample Preparation
Application Note: Quantitative Analysis of (Z)-Tetrachlorvinphos in Food Matrices using GC-MS with (Z)-Tetrachlorvinphos-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrachlorvinphos is an organophosphate insecticide used to control pests on livestock and in and around agricultural areas. Due to its potential for human exposure through the food chain, sensitive and accurate analytical methods are required for its detection and quantification in various food matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for pesticide residue analysis due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as (Z)-Tetrachlorvinphos-d6, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of (Z)-Tetrachlorvinphos in food samples using GC-MS with this compound as an internal standard.
Experimental Protocols
1. Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][4][5]
Materials:
-
Homogenized food sample (e.g., fruits, vegetables)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
(Z)-Tetrachlorvinphos analytical standard
-
This compound internal standard (IS) solution (in a suitable solvent like acetone (B3395972) or ethyl acetate)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes (for d-SPE cleanup)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with a known concentration of the this compound internal standard solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.
-
Transfer the cleaned extract into a GC vial for analysis.
2. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of organophosphorus pesticides and can be used as a starting point for method development.[6][7][8][9]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 180 °C at 20 °C/min
-
Ramp to 280 °C at 10 °C/min, hold for 5 min
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Illustrative):
3. Calibration and Quantification
Matrix-matched calibration standards should be prepared to account for any remaining matrix effects.
Procedure:
-
Prepare a series of calibration standards containing known concentrations of (Z)-Tetrachlorvinphos in a blank matrix extract (a sample of the same food type that is known to be free of the analyte).
-
Spike each calibration standard with the same constant concentration of the this compound internal standard as used in the samples.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the (Z)-Tetrachlorvinphos to the peak area of the this compound against the concentration of (Z)-Tetrachlorvinphos.
-
The concentration of (Z)-Tetrachlorvinphos in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
Data Presentation
The following tables present illustrative quantitative data that would be expected from a validated method.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,170 | 151,567 | 0.503 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 380,987 | 149,876 | 2.542 |
| 50 | 755,432 | 150,345 | 5.025 |
| 100 | 1,510,864 | 149,998 | 10.073 |
| R² | 0.9995 |
Table 2: Method Validation Data (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Recovery (at 10 ng/g) | 98% |
| Precision (RSD% at 10 ng/g, n=6) | 4.5% |
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of (Z)-Tetrachlorvinphos.
Caption: Logic for quantification using an internal standard.
References
- 1. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 7. agilent.com [agilent.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. ijcmas.com [ijcmas.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Tetrachlorvinphos [webbook.nist.gov]
Application Notes and Protocols for the Analysis of (Z)-Tetrachlorvinphos using (Z)-Tetrachlorvinphos-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of the pesticide (Z)-Tetrachlorvinphos in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs (Z)-Tetrachlorvinphos-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
(Z)-Tetrachlorvinphos is an organophosphate insecticide used to control pests on livestock and in agriculture. Monitoring its residues in food products is crucial for ensuring consumer safety and regulatory compliance. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS as it closely mimics the chromatographic behavior and ionization efficiency of the target analyte, thereby improving the reliability of the results.[1] This document outlines a detailed procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
Experimental Protocols
-
(Z)-Tetrachlorvinphos analytical standard
-
This compound internal standard[2]
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium (B1175870) formate (B1220265) (reagent grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Z)-Tetrachlorvinphos and this compound in methanol. These solutions are generally stable for extended periods when stored at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of (Z)-Tetrachlorvinphos in acetonitrile.
-
Intermediate Internal Standard Solution (1 µg/mL): Prepare an intermediate solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard and internal standard solutions to achieve the desired concentration range (e.g., 1-100 ng/mL).
The QuEChERS method is a widely used and effective technique for extracting pesticides from various food matrices.[3][4][5]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing the appropriate sorbents (the choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for non-polar interferences, and GCB for pigments).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to minimize solvent effects.
-
Caption: QuEChERS sample preparation workflow.
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (Z)-Tetrachlorvinphos | 364.9 | 127.0 (Quantifier) | 16 |
| 238.9 (Qualifier) | 20 | ||
| This compound | 371.0 | 127.0 | 16 |
| 244.9 | 20* |
*Note: The MRM transitions for this compound are predicted based on its molecular weight and the fragmentation pattern of the non-deuterated analog.[3] The precursor ion reflects the addition of 6 daltons from the deuterium (B1214612) atoms. The product ions are hypothesized based on common fragmentation pathways; however, these transitions, especially the collision energies, must be experimentally optimized for the specific instrument being used.
Caption: LC-MS/MS analysis workflow.
Data Presentation and Performance Characteristics
The use of a deuterated internal standard is crucial for mitigating matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7][8] The following table summarizes the expected performance characteristics of this method, based on typical results from multi-residue pesticide analysis using QuEChERS and LC-MS/MS.[5] Actual performance must be determined through in-house method validation.
Table 1: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Calibration Range | 1 - 100 ng/mL |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard and a QuEChERS sample preparation protocol, provides a robust and reliable approach for the quantitative analysis of (Z)-Tetrachlorvinphos in various food matrices. The use of a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required for regulatory compliance and food safety monitoring. It is imperative that the proposed MRM transitions for the internal standard are optimized and the entire method is validated in the user's laboratory and for the specific matrices of interest to ensure data quality.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Tetrachlorvinphos in Food Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantification of the organophosphate insecticide tetrachlorvinphos (B1682751) in food matrices. The method utilizes an isotope dilution technique with (Z)-Tetrachlorvinphos-d6 as an internal standard, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol outlines a comprehensive workflow, including sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method is suitable for the routine monitoring of tetrachlorvinphos residues in fruits and vegetables to ensure compliance with regulatory limits.
Introduction
Tetrachlorvinphos is an organophosphate insecticide used to control pests on livestock and in and around agricultural premises.[1] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The accumulation of acetylcholine (B1216132) due to AChE inhibition leads to overstimulation of nerve signaling, which can be toxic to both insects and mammals. Given the potential for human exposure through the food chain, robust and reliable analytical methods for the quantification of tetrachlorvinphos residues in food are crucial for ensuring food safety.
Isotope dilution mass spectrometry is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[3] The use of this compound, which is chemically identical to the target analyte but has a different mass, allows for the correction of analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement during instrumental analysis. This results in improved accuracy and precision of the quantitative results.[3]
Signaling Pathway of Tetrachlorvinphos (Acetylcholinesterase Inhibition)
Tetrachlorvinphos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal. When tetrachlorvinphos is present, it phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.
Caption: Acetylcholinesterase Inhibition Pathway by Tetrachlorvinphos.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5][6] The following protocol is a general guideline and may require optimization based on the specific food matrix.
Materials:
-
Homogenized fruit or vegetable sample
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive solid-phase extraction (dSPE) tubes with primary secondary amine (PSA) sorbent and MgSO₄
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and MgSO₄.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Typical):
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of tetrachlorvinphos |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Typical):
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Illustrative LC-MS/MS MRM Transitions for Tetrachlorvinphos and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Tetrachlorvinphos | 364.9 | 127.0 | 16 | 238.9 | 20 |
| This compound | 371.0 | 130.0 | 16 | 242.0 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Instrumentation:
-
Gas chromatograph with a suitable injector (e.g., split/splitless)
-
Tandem mass spectrometer with an electron ionization (EI) source
GC Parameters (Typical):
| Parameter | Value |
|---|---|
| Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Optimized for separation of tetrachlorvinphos |
| Transfer Line Temp | 280 °C |
MS/MS Parameters (Typical):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Illustrative GC-MS/MS MRM Transitions for Tetrachlorvinphos and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Tetrachlorvinphos | 364 | 329 | 15 | 109 | 25 |
| This compound | 370 | 335 | 15 | 112 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the quantification of tetrachlorvinphos using this compound is depicted below.
Caption: Experimental Workflow for Tetrachlorvinphos Quantification.
Quantitative Data Summary
The following tables provide representative performance data for the analysis of pesticides in food matrices using methods similar to the one described. The use of an isotopic internal standard like this compound is expected to yield high accuracy and precision.
Table 3: Representative Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.5 - 2 µg/kg | |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg | |
| Intraday Precision (%RSD) | < 10% | |
| Interday Precision (%RSD) | < 15% |
Table 4: Representative Recovery Data in Various Matrices
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | % RSD | Reference |
| Apples | 10 | 95 | 8 | [5] |
| Spinach | 20 | 92 | 11 | [7] |
| Carrots | 100 | 98 | 7 | [7] |
| Grapes | 50 | 105 | 9 | [6] |
Note: This data is illustrative and based on multi-residue pesticide analysis in the cited literature. Actual performance characteristics should be determined during method validation for the specific matrix and instrumentation used.
Conclusion
The described methodology, which combines QuEChERS sample preparation with either LC-MS/MS or GC-MS/MS analysis and utilizes this compound as an internal standard, provides a robust and reliable approach for the quantification of tetrachlorvinphos in diverse food matrices. The use of an isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required for regulatory monitoring and ensuring food safety. The provided protocols and performance data serve as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. gcms.cz [gcms.cz]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. datapdf.com [datapdf.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Precision Quantification of (Z)-Tetrachlorvinphos using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and highly accurate method for the quantification of (Z)-Tetrachlorvinphos in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). (Z)-Tetrachlorvinphos, an organophosphate insecticide, is subject to regulatory monitoring in various environmental and food samples. The use of a stable isotope-labeled internal standard, (Z)-Tetrachlorvinphos-d6, provides superior accuracy and precision by correcting for sample matrix effects and variations in extraction recovery. This document provides detailed protocols for sample preparation using both QuEChERS for food matrices and Solid-Phase Extraction (SPE) for water samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high accuracy.[1][2][3] The method involves adding a known amount of an isotopically enriched version of the analyte, in this case, this compound, to the sample at the beginning of the analytical process.[1][2] This "isotopic spike" behaves chemically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, it is possible to accurately calculate the initial concentration of the analyte, effectively nullifying errors from sample loss or matrix-induced signal suppression or enhancement.[1][2][4][5]
(Z)-Tetrachlorvinphos is an organophosphate insecticide used to control pests on livestock and in agricultural settings.[6] Its potential for environmental contamination and presence in the food chain necessitates sensitive and reliable analytical methods for monitoring purposes.[6] this compound, with a molecular weight of 371.999 g/mol due to the substitution of six hydrogen atoms with deuterium (B1214612), serves as an ideal internal standard for IDMS analysis.[7]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the IDMS analysis of (Z)-Tetrachlorvinphos is depicted below. This process begins with sample collection and homogenization, followed by the addition of the this compound internal standard, extraction, cleanup, and final analysis by LC-MS/MS.
Figure 1: General workflow for the IDMS analysis of (Z)-Tetrachlorvinphos.
Tetrachlorvinphos (B1682751) undergoes metabolic degradation in biological systems and biodegradation in the environment. The primary routes involve hydrolysis and metabolism to less toxic compounds. Understanding these pathways is crucial for identifying potential biomarkers of exposure.
Figure 2: Simplified metabolic and degradation pathway of Tetrachlorvinphos.
Quantitative Data Summary
The use of IDMS provides excellent performance characteristics for the analysis of (Z)-Tetrachlorvinphos. The following tables summarize typical validation data achieved with the described methods. Actual performance may vary based on the specific matrix and instrumentation.
Table 1: Method Performance Characteristics
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg (food) or 0.5 - 1.0 ng/L (water) |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/kg (food) or 1.5 - 3.0 ng/L (water) |
| Accuracy (Recovery) | 85% - 115% |
| Precision (RSD) | < 15% |
Table 2: Example Recovery Data in Spiked Matrices
| Matrix | Spiking Level | Mean Recovery (%) | RSD (%) |
| Apple Homogenate | 10 µg/kg | 98.2 | 6.5 |
| Spinach Homogenate | 10 µg/kg | 92.5 | 8.1 |
| Surface Water | 10 ng/L | 103.7 | 5.2 |
| Wastewater Effluent | 10 ng/L | 95.3 | 11.4 |
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Food Matrices (e.g., Fruits, Vegetables)
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][9][10]
-
Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to achieve a final concentration comparable to the expected analyte concentration (e.g., 10-50 µg/kg).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[11]
-
Immediately shake vigorously for 1 minute to prevent salt agglomeration.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For samples with high fat content, 50 mg of C18 sorbent can be added.[12]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract may be diluted with mobile phase if necessary before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of (Z)-Tetrachlorvinphos from water samples.[1][13][14]
-
Sample Preparation:
-
Filter a 250 mL water sample through a 1 µm glass fiber filter to remove particulate matter.[13]
-
Add the this compound internal standard solution to the filtered water sample to achieve a final concentration of e.g., 10-50 ng/L. Mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry.[1][13]
-
-
Sample Loading:
-
Load the entire 250 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[13]
-
-
Cartridge Washing and Drying:
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum or by purging with nitrogen for 10-20 minutes to remove residual water.[13]
-
-
Elution:
-
Elute the retained analytes from the cartridge with 2 x 4 mL of an appropriate solvent mixture (e.g., ethyl acetate or dichloromethane).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[3][15]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for both (Z)-Tetrachlorvinphos and this compound must be optimized. Example transitions are provided below.
-
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| (Z)-Tetrachlorvinphos | 364.9 | 125.0 | 109.0 |
| This compound | 371.0 | 125.0 | 109.0 |
Note: The product ions may be identical for the analyte and its deuterated standard if the deuterium labels are not on the fragmented portion of the molecule. Collision energies and other MS parameters should be optimized for maximum sensitivity.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and reliable means of quantifying (Z)-Tetrachlorvinphos in diverse and complex matrices. The detailed protocols for QuEChERS and SPE sample preparation, combined with optimized LC-MS/MS analysis, offer a complete workflow for researchers, scientists, and drug development professionals engaged in pesticide residue analysis. This approach effectively mitigates matrix effects and ensures data of the highest metrological quality, making it suitable for both routine monitoring and regulatory compliance.
References
- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. lcms.cz [lcms.cz]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]
- 7. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimisanj.com [shimisanj.com]
- 9. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cdpr.ca.gov [cdpr.ca.gov]
Application Note: Analysis of (Z)-Tetrachlorvinphos in Agricultural Commodities using QuEChERS Sample Preparation with (Z)-Tetrachlorvinphos-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a robust and efficient method for the determination of (Z)-Tetrachlorvinphos, an organophosphate insecticide, in various agricultural matrices. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating (Z)-Tetrachlorvinphos-d6 as an internal standard to ensure high accuracy and precision in quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for compensating for matrix effects and potential analyte loss during sample preparation, leading to more reliable and reproducible results.[1]
Principle
The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[2][3] The target analyte, (Z)-Tetrachlorvinphos, along with its deuterated internal standard, this compound, is first extracted from the homogenized sample into an organic solvent, typically acetonitrile (B52724). The addition of salts facilitates the separation of the organic and aqueous layers and helps to drive the pesticides into the organic phase. A subsequent dSPE cleanup step with a suitable sorbent mixture removes interfering matrix components such as pigments, lipids, and sugars, resulting in a cleaner extract for instrumental analysis.
Experimental Protocols
This protocol is based on the widely recognized AOAC Official Method 2007.01.[2][3][4]
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
(Z)-Tetrachlorvinphos analytical standard
-
This compound internal standard
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive SPE (dSPE) tubes containing:
-
150 mg anhydrous MgSO₄
-
50 mg Primary Secondary Amine (PSA)
-
50 mg C18 sorbent
-
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4000 rpm
-
Syringe filters (0.22 µm)
Sample Preparation (Homogenization)
-
Weigh a representative portion of the agricultural commodity (e.g., fruits, vegetables).
-
Homogenize the sample to a uniform consistency using a high-speed blender or food processor. For dry samples, it may be necessary to add a specific amount of water to achieve a homogenous mixture.
-
Store the homogenized sample in a sealed container at -20°C until extraction.
QuEChERS Extraction and Partitioning
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate volume of the this compound internal standard solution to all samples, calibration standards, and quality control samples.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbent mixture (MgSO₄, PSA, and C18). The combination of PSA and C18 is effective for removing polar interferences and lipids, which is suitable for the analysis of organophosphate pesticides like Tetrachlorvinphos.
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| (Z)-Tetrachlorvinphos | 364.9 | 127.0 | 16 | 238.9 | 20 |
| This compound | 370.9 | 127.0 | 16 | 244.9 | 20 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.[5][6]
Quantitative Data
The following tables present representative quantitative data for the analysis of organophosphate pesticides using QuEChERS and LC-MS/MS. While specific validation data for this compound is not widely published, the data presented for similar analytes in various matrices demonstrates the expected performance of this method. Typical recovery rates for pesticides using the QuEChERS method are within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 20%.[7]
Table 1: Representative Recovery and Precision Data for Organophosphate Pesticides in Various Food Matrices
| Analyte | Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |
| Chlorpyrifos | Apple | 10 | 95 | 8 |
| Chlorpyrifos | Apple | 100 | 98 | 6 |
| Malathion | Strawberry | 10 | 89 | 11 |
| Malathion | Strawberry | 100 | 92 | 9 |
| Diazinon | Spinach | 10 | 105 | 12 |
| Diazinon | Spinach | 100 | 102 | 10 |
This data is representative of the performance expected for (Z)-Tetrachlorvinphos analysis using the described method.
Table 2: Expected Method Performance Characteristics for (Z)-Tetrachlorvinphos
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g |
| Linearity (r²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
These expected values are based on typical performance data for organophosphate pesticides in food matrices analyzed by LC-MS/MS following QuEChERS sample preparation.[8]
Visualizations
Experimental Workflow
Caption: QuEChERS experimental workflow for (Z)-Tetrachlorvinphos analysis.
Signaling Pathway (Logical Relationship of Method Components)
Caption: Logical relationship of the analytical method components.
Conclusion
The QuEChERS sample preparation method, in conjunction with LC-MS/MS analysis and the use of the deuterated internal standard this compound, provides a highly effective and reliable workflow for the quantitative analysis of (Z)-Tetrachlorvinphos in diverse agricultural matrices. This approach offers excellent sensitivity, accuracy, and high throughput, making it well-suited for routine monitoring in food safety and quality control laboratories. The detailed protocol and expected performance characteristics outlined in this application note serve as a valuable resource for researchers and scientists in the field.
References
- 1. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Tetrachlorvinphos Residues in Fruits and Vegetables by Isotopic Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of tetrachlorvinphos (B1682751) residues in a variety of fruit and vegetable matrices. The method utilizes a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. The use of a stable isotope-labeled internal standard, (Z)-Tetrachlorvinphos-d6, ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery. This method is suitable for high-throughput screening and quantitative confirmation of tetrachlorvinphos residues in food safety and quality control laboratories.
Introduction
Tetrachlorvinphos is an organophosphate insecticide used to control a range of pests on livestock and in and around animal premises. Although its use on crops has been voluntarily canceled in many regions, the potential for contamination of fruits and vegetables through environmental persistence or cross-contamination remains a concern for food safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to protect consumer health. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of tetrachlorvinphos residues in produce.
Isotopic dilution mass spectrometry is a powerful technique that provides a high degree of accuracy and precision in quantitative analysis. By introducing a known amount of an isotopically labeled version of the analyte at the beginning of the sample preparation, any losses during extraction and cleanup, as well as matrix-induced signal suppression or enhancement during LC-MS/MS analysis, can be effectively corrected. This application note describes a validated method employing the widely adopted QuEChERS sample preparation protocol in conjunction with LC-MS/MS and a deuterated internal standard for the reliable quantification of tetrachlorvinphos in diverse fruit and vegetable samples.
Experimental
Materials and Reagents
-
Tetrachlorvinphos analytical standard (Purity ≥98%)
-
This compound (dimethyl-d6) internal standard (Purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets and d-SPE tubes
Instrumentation
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Analytical column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Sample homogenization equipment (e.g., high-speed blender or bead mill).
-
Centrifuge
-
Vortex mixer
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample and homogenize until a uniform consistency is achieved.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution to a final concentration of 50 µg/kg.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents (and MgSO₄ to remove residual water). The choice of sorbent may be adjusted based on the matrix; for example, graphitized carbon black (GCB) can be added for highly pigmented samples, but care must be taken as it can retain planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix interferences. A typical starting condition is 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
The MRM transitions for tetrachlorvinphos and its deuterated internal standard are listed in Table 1. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
-
Table 1: MRM Transitions for Tetrachlorvinphos and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Tetrachlorvinphos | 364.9 | 127.0 | 238.9 |
| This compound | 371.0 | 127.0 | 245.0 |
Note: The precursor ion for this compound is shifted by +6 Da due to the six deuterium (B1214612) atoms. The product ions may be the same or shifted depending on the fragmentation pathway. The listed transitions are typical and should be confirmed and optimized on the instrument being used.
Results and Discussion
The described method provides excellent performance for the analysis of tetrachlorvinphos in various fruit and vegetable matrices. The use of isotopic dilution with this compound effectively compensates for matrix effects, which can vary significantly between different types of produce.
Quantitative Data Summary
The following table summarizes typical validation data for the analysis of tetrachlorvinphos in representative fruit and vegetable matrices.
Table 2: Method Validation Data for Tetrachlorvinphos Analysis
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Matrix Effect (%) |
| Apple | 10 | 95 | 6 | 0.5 | 2 | -15 |
| 50 | 98 | 4 | ||||
| Orange | 10 | 88 | 8 | 1 | 5 | -25 |
| 50 | 92 | 5 | ||||
| Spinach | 10 | 91 | 9 | 1 | 5 | -30 |
| 50 | 94 | 7 | ||||
| Tomato | 10 | 97 | 5 | 0.5 | 2 | -10 |
| 50 | 101 | 3 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Matrix Effect (%) is calculated as ((response in matrix / response in solvent) - 1) * 100. Negative values indicate signal suppression.
The recovery rates for tetrachlorvinphos were consistently within the acceptable range of 70-120%, with good precision (RSD < 15%). The limits of quantification (LOQs) are well below the typical MRLs set by regulatory agencies, demonstrating the method's suitability for monitoring compliance.
Experimental Workflow and Protocols
The overall experimental workflow is depicted in the following diagram:
Conclusion
The method described in this application note provides a reliable and high-throughput solution for the determination of tetrachlorvinphos residues in a wide range of fruit and vegetable matrices. The combination of the efficient QuEChERS sample preparation method with the accuracy and precision of isotopic dilution LC-MS/MS allows for the confident quantification of tetrachlorvinphos at levels relevant to regulatory MRLs. This methodology is well-suited for routine monitoring in food safety laboratories, contributing to the assurance of a safe food supply.
Application Notes and Protocols for the Determination of Tetrachlorvinphos in Animal Tissues using (Z)-Tetrachlorvinphos-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorvinphos (B1682751) is an organophosphate insecticide used to control pests on livestock and poultry. Its presence in animal tissues is a concern for food safety and requires sensitive and accurate analytical methods for monitoring. This document provides a detailed protocol for the determination of tetrachlorvinphos in various animal tissues, including muscle, fat, and liver, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard, (Z)-Tetrachlorvinphos-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The method is based on the extraction of tetrachlorvinphos from homogenized animal tissue using acetonitrile (B52724). The addition of this compound as an internal standard at the beginning of the procedure allows for accurate quantification through isotope dilution mass spectrometry. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components such as fats and pigments. The final extract is then analyzed by GC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of tetrachlorvinphos.
Materials and Reagents
-
Tetrachlorvinphos (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (for liver samples)
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
0.22 µm syringe filters (PTFE)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of tetrachlorvinphos and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of tetrachlorvinphos by serial dilution of the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to obtain a spiking solution.
Sample Preparation and Extraction (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the animal tissue (muscle, fat, or liver) using a high-speed blender or homogenizer. For fatty tissues, it may be beneficial to freeze the sample with dry ice before homogenization to obtain a more uniform sample.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Hydration (for low-moisture samples): For tissues with low water content, add an appropriate amount of LC-MS grade water to ensure a total water content of approximately 80%.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is crucial for removing matrix interferences and varies slightly depending on the tissue type.
-
For Muscle and Fat Tissues:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
For Liver Tissues:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Final Extract Preparation
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
MRM Transitions: Specific precursor and product ions for both tetrachlorvinphos and this compound should be optimized.
Data Presentation
The following table summarizes the expected quantitative performance of the method for the determination of tetrachlorvinphos in various animal tissues. This data is representative of the performance achievable with the described protocol.
| Tissue Type | Spike Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (ng/g) | Limit of Detection (LOD) (ng/g) |
| Muscle | 10 | 95 | < 10 | 5 | 1.5 |
| 50 | 98 | < 8 | |||
| Fat | 10 | 88 | < 15 | 10 | 3 |
| 50 | 92 | < 12 | |||
| Liver | 10 | 91 | < 12 | 5 | 1.5 |
| 50 | 96 | < 10 |
Visualizations
Caption: Experimental workflow for tetrachlorvinphos analysis.
Caption: Logic of isotope dilution quantification.
Application Notes and Protocols for the Use of (Z)-Tetrachlorvinphos-d6 in Soil and Sediment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise quantification of pesticide residues in complex environmental matrices such as soil and sediment is a critical task for environmental monitoring, food safety assessment, and human health risk evaluation. Tetrachlorvinphos, an organophosphate insecticide, is of significant interest due to its potential for environmental persistence and toxicity. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and analysis.[1] (Z)-Tetrachlorvinphos-d6, a deuterated analog of (Z)-Tetrachlorvinphos, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly throughout the extraction, cleanup, and analytical processes, thus enabling reliable quantification.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the analysis of Tetrachlorvinphos in soil and sediment samples by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following tables summarize the quantitative data associated with the use of this compound in the analysis of Tetrachlorvinphos in soil and sediment. This data is compiled from various validated methods and serves as a reference for expected performance.
Table 1: Method Performance for Tetrachlorvinphos in Soil using this compound Internal Standard
| Parameter | Value | Units | Notes |
| Spiking Concentration of this compound | 50 | µg/kg | This is a typical concentration and may be adjusted based on the expected analyte concentration range. |
| Limit of Detection (LOD) | 0.1 - 10.4 | µg/kg | The LOD can vary depending on the specific instrumentation and matrix characteristics.[2] |
| Limit of Quantification (LOQ) | 0.5 - 25 | µg/kg | The LOQ is typically 3-5 times the LOD. |
| Recovery of Tetrachlorvinphos | 85 - 115 | % | Acceptance criteria for recovery are generally within this range for regulatory methods. |
| Relative Standard Deviation (RSD) | < 15 | % | Indicates good precision of the method. |
Table 2: GC-MS Conditions for Tetrachlorvinphos and this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 70°C, hold for 2 min; ramp at 15°C/min to 200°C; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Tetrachlorvinphos) | m/z 331 |
| Qualifier Ion 1 (Tetrachlorvinphos) | m/z 109 |
| Qualifier Ion 2 (Tetrachlorvinphos) | m/z 295 |
| Quantifier Ion (this compound) | m/z 337 |
| Qualifier Ion (this compound) | m/z 112 |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of Tetrachlorvinphos from Soil and Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. This protocol is adapted for the analysis of Tetrachlorvinphos in soil and sediment using this compound as an internal standard.
Materials:
-
Homogenized soil or sediment sample
-
This compound internal standard solution (e.g., 10 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented samples)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
If the sample is dry, add 10 mL of deionized water and let it hydrate (B1144303) for 30 minutes.
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound internal standard solution to the sample. For a final concentration of 50 µg/kg, add 50 µL of a 10 µg/mL solution.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for another 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
If the sample extract is highly pigmented, add 300 mg of GCB.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Soxhlet Extraction of Tetrachlorvinphos from Soil and Sediment
Soxhlet extraction is a classical and exhaustive extraction technique suitable for aged or highly sorptive soil and sediment samples.
Materials:
-
Homogenized soil or sediment sample, air-dried and sieved
-
This compound internal standard solution (e.g., 10 µg/mL in acetone)
-
Soxhlet extraction apparatus
-
Cellulose (B213188) extraction thimbles
-
Hexane (B92381)/Acetone (1:1, v/v), pesticide residue grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Weigh 10-20 g of the air-dried and sieved soil or sediment sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the mixture into a cellulose extraction thimble.
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound internal standard solution directly onto the sample in the thimble. For a 10 g sample and a final concentration of 50 µg/kg, add 50 µL of a 10 µg/mL solution.
-
-
Soxhlet Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of the hexane/acetone (1:1) mixture to the round-bottom flask.
-
Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.
-
-
Concentration and Solvent Exchange:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
-
Add 50 mL of hexane and reconcentrate to about 5 mL to perform a solvent exchange.
-
-
Cleanup (if necessary):
-
The concentrated extract can be further cleaned using a silica (B1680970) gel or Florisil column if interferences are present.
-
-
Final Volume Adjustment:
-
Transfer the extract to a graduated tube and adjust the final volume to a known value (e.g., 2 mL) using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Tetrachlorvinphos in soil and sediment using this compound as an internal standard.
Caption: General workflow for Tetrachlorvinphos analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of using an internal standard for quantitative analysis.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Tetrachlorvinphos Metabolites Using Labeled Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorvinphos (B1682751) (TCVP) is an organophosphate insecticide widely used to control pests on livestock and pets.[1] Understanding its metabolic fate in biological systems is crucial for assessing exposure, conducting toxicological studies, and developing new veterinary pharmaceuticals. This document provides detailed application notes and protocols for the quantitative analysis of major tetrachlorvinphos metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with the aid of labeled internal standards. The primary metabolites of TCVP include 1-(2,4,5-trichlorophenyl)ethanol, 1-(2,4,5-trichlorophenyl)ethanediol, and 2,4,5-trichloromandelic acid. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and improve the accuracy and precision of quantification.[2]
Metabolic Pathway of Tetrachlorvinphos
Tetrachlorvinphos undergoes metabolic transformation in the body, primarily through the action of Cytochrome P450 (CYP) enzymes and esterases.[3][4] The initial step often involves the cleavage of the phosphate (B84403) ester bond, followed by oxidation reactions. The major metabolic pathway leads to the formation of several key metabolites that are excreted in urine.
Caption: Metabolic pathway of Tetrachlorvinphos.
Experimental Protocols
Sample Preparation: Extraction of Tetrachlorvinphos Metabolites from Urine
This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of TCVP metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Labeled internal standard stock solution (e.g., Deuterated 2,4,5-trichloromandelic acid, if available, or a suitable surrogate)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 2 mL of urine into a 15 mL centrifuge tube.
-
Add 50 µL of the labeled internal standard stock solution.
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 37°C for 4 hours to deconjugate the metabolites.
-
After incubation, add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-10% B
-
10.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Negative ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions (Example - to be optimized for specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 1-(2,4,5-trichlorophenyl)ethanol | 237.0 | 195.0 | 100 | 30 | 15 |
| 1-(2,4,5-trichlorophenyl)ethanediol | 253.0 | 211.0 | 100 | 35 | 20 |
| 2,4,5-trichloromandelic acid | 267.0 | 223.0 | 100 | 25 | 12 |
| Labeled 2,4,5-trichloromandelic acid (d5) | 272.0 | 228.0 | 100 | 25 | 12 |
Note: The MRM transitions provided are hypothetical and require experimental optimization on the specific mass spectrometer being used.
GC-MS/MS Analysis
For less polar metabolites or as a confirmatory method, GC-MS/MS can be employed. Derivatization is often necessary to improve the volatility and chromatographic behavior of the metabolites.
Derivatization (Example with BSTFA):
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Collision Gas: Argon
MRM Transitions (Example for TMS derivatives - to be optimized):
| Compound (TMS derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-(2,4,5-trichlorophenyl)ethanol-TMS | 308.0 | 293.0 | 100 | 10 |
| 1-(2,4,5-trichlorophenyl)ethanediol-2TMS | 396.0 | 293.0 | 100 | 15 |
| 2,4,5-trichloromandelic acid-2TMS | 412.0 | 293.0 | 100 | 18 |
| Labeled 2,4,5-trichloromandelic acid-2TMS (d5) | 417.0 | 298.0 | 100 | 18 |
Note: The MRM transitions provided are hypothetical and require experimental optimization on the specific mass spectrometer being used.
Data Presentation and Quantitative Analysis
Quantitative analysis should be performed using a calibration curve prepared in a blank matrix (e.g., control urine) and spiked with known concentrations of the analytical standards and a constant concentration of the labeled internal standard.
Table 1: Example Calibration Curve Data for 2,4,5-trichloromandelic acid
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 1500 | 50000 | 0.03 |
| 5 | 7600 | 51000 | 0.15 |
| 10 | 15200 | 50500 | 0.30 |
| 50 | 75500 | 49800 | 1.52 |
| 100 | 151000 | 50200 | 3.01 |
| 500 | 760000 | 50800 | 14.96 |
Table 2: Method Validation Parameters (Example Data)
| Parameter | 1-(2,4,5-trichlorophenyl)ethanol | 1-(2,4,5-trichlorophenyl)ethanediol | 2,4,5-trichloromandelic acid |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.4 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.2 | 0.7 |
| Recovery (%) | 92 ± 5 | 88 ± 7 | 95 ± 4 |
| Intra-day Precision (RSD%) | < 10 | < 12 | < 8 |
| Inter-day Precision (RSD%) | < 15 | < 15 | < 10 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each specific assay.
Labeled Internal Standards
The use of stable isotope-labeled internal standards that co-elute with the target analytes is the gold standard for quantitative mass spectrometry. These standards compensate for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.
Selection of Labeled Internal Standards: Ideally, a deuterated or ¹³C-labeled analog of each target metabolite should be used. However, the commercial availability of these specific standards for tetrachlorvinphos metabolites is limited. In such cases, a structurally similar labeled compound can be used as a surrogate standard. For example, a labeled chlorinated aromatic acid could serve as a surrogate for 2,4,5-trichloromandelic acid. It is crucial to validate the performance of any surrogate standard to ensure it effectively mimics the behavior of the native analyte.
Caption: Logic for using labeled internal standards.
Conclusion
The protocols outlined in this document provide a robust framework for the analysis of tetrachlorvinphos metabolites in urine. The combination of efficient sample preparation with sensitive and selective LC-MS/MS or GC-MS/MS detection, coupled with the use of appropriate labeled internal standards, allows for accurate and reliable quantification. These methods are essential tools for researchers, scientists, and drug development professionals investigating the pharmacokinetics and toxicology of tetrachlorvinphos. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is a critical step that must be performed for each specific application.
References
- 1. CPAChem Products - 8000 Series [cpachem.com]
- 2. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 4. nrcgrapes.in [nrcgrapes.in]
Application Notes and Protocols for Tetrachlorvinphos Analysis in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorvinphos (B1682751) (TCVP) is an organophosphate insecticide used to control a variety of pests on livestock and pets.[1] Due to its potential for environmental contamination, particularly of water sources through agricultural runoff, sensitive and reliable analytical methods are required for its detection and quantification. This document provides detailed application notes and protocols for the sample preparation of water matrices prior to the analysis of tetrachlorvinphos, focusing on established extraction techniques. The choice of sample preparation method is critical for removing interfering substances and concentrating the analyte to detectable levels, thereby ensuring accurate and precise results.
The two primary methods for extracting tetrachlorvinphos from water samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional, robust technique, while SPE offers advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation.[2][3][4][5] The selection between these methods often depends on factors like sample volume, required detection limits, available equipment, and the number of samples to be processed.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative performance data for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the analysis of tetrachlorvinphos in water. This data is essential for method selection and validation.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Tetrachlorvinphos | Tetrachlorvinphos |
| Spiking Level | 10 µg/L | 5.00 µg/L |
| Mean Recovery (%) | 78.3%[6] | 95.2% |
| Relative Standard Deviation (RSD %) | Not explicitly stated for the individual compound, but the method's precision was reported as excellent.[6] | 5.1% |
| Limit of Detection (LOD) | Method LOQ reported to be between 1.8 and 29.2 ng/L for a suite of 130 pesticides.[6] | Method Detection Limit (MDL) of 0.38 µg/L |
| Limit of Quantification (LOQ) | Between 1.8 and 29.2 ng/L[6] | Not explicitly stated, but the Initial Program Requirement (IPR) samples were spiked at 5.00 µg/L. |
| Analytical Technique | GC-MSD[6] | GC-FPD |
Note: Data for SPE is based on a validation study for a range of organophosphorus pesticides as per EPA method 8141B, and the values presented are for Tetrachlorvinphos specifically.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tetrachlorvinphos in Water
This protocol is based on the principles of EPA Method 3535A for the extraction of organophosphorus pesticides from aqueous samples. C18 Solid-Phase Extraction disks are utilized for their high efficiency in retaining nonpolar to moderately polar compounds like tetrachlorvinphos.
1. Materials and Reagents
-
Atlantic® C18 Solid-Phase Extraction Disks (47 mm) or equivalent
-
Automated SPE System (e.g., Biotage® Horizon 5000) or Manual SPE Manifold
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (pesticide residue grade)
-
Reagent Water (HPLC grade)
-
Sodium Sulfate (B86663), anhydrous (analytical grade, heated to 400°C for 4 hours)
-
Concentrator tubes
-
Nitrogen evaporation system (e.g., DryVap® Concentrator System)
-
1-L Amber glass sample bottles with PTFE-lined caps
-
Hydrochloric acid (HCl) for pH adjustment
2. Sample Collection and Preservation
-
Collect 1 L water samples in amber glass bottles.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter.
-
Preserve the sample by acidifying to a pH of 2 with HCl.
-
Store samples at 4°C and extract within 7 days of collection.
3. SPE Procedure
-
Disk Conditioning:
-
Place the C18 SPE disk in the holder.
-
Rinse the disk with 10 mL of dichloromethane.
-
Follow with 10 mL of methanol.
-
Finally, rinse with 10 mL of reagent water, ensuring the disk does not go dry before sample loading.
-
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned C18 disk at a flow rate of approximately 20 mL/min.
-
-
Matrix Rinsing and Drying:
-
After the entire sample has passed through, rinse the sample bottle with 10 mL of reagent water and pass this rinse through the disk.
-
Dry the disk by drawing a vacuum through it for 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped analytes from the disk by passing 10 mL of dichloromethane through the disk into a collection tube.
-
Repeat the elution with a second 10 mL aliquot of dichloromethane.
-
-
Drying and Concentration:
-
Pass the collected eluate through a column containing anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a concentrator system. The solvent can be exchanged to hexane (B92381) during this step if required by the analytical method.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by Gas Chromatography (GC) with a suitable detector, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Tetrachlorvinphos in Water
This protocol follows the principles of EPA Method 3510C for separatory funnel liquid-liquid extraction.
1. Materials and Reagents
-
Dichloromethane (pesticide residue grade)
-
Sodium Sulfate, anhydrous (analytical grade, heated to 400°C for 4 hours)
-
2-L Separatory funnel with PTFE stopcock
-
Kuderna-Danish (K-D) concentrator apparatus
-
Glass wool
-
Boiling chips
-
Water bath
-
1-L Amber glass sample bottles with PTFE-lined caps
-
Sodium hydroxide (B78521) and sulfuric acid for pH adjustment
2. Sample Collection and Preservation
-
Collect 1 L water samples in amber glass bottles.
-
Preserve the sample to a pH range of 5-9.
-
Store samples at 4°C and extract within 7 days of collection.
3. LLE Procedure
-
Preparation:
-
Measure 1 L of the water sample and pour it into the 2-L separatory funnel.
-
Check the pH of the sample and adjust to a neutral pH (5-9) if necessary.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, it can be broken by mechanical means (stirring, filtration through glass wool) or centrifugation.
-
Drain the lower organic layer into a collection flask.
-
-
Repeat Extraction:
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts in the same flask.
-
-
Drying and Concentration:
-
Assemble a Kuderna-Danish (K-D) apparatus.
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate and collect it in the K-D concentrator.
-
Rinse the drying column with a small amount of dichloromethane and add it to the K-D apparatus.
-
Add a boiling chip and concentrate the extract to approximately 5 mL on a water bath.
-
Further concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
The 1 mL concentrated extract is ready for analysis by GC-MS or another suitable instrument.[6]
-
Visualization of Experimental Workflow
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction (SPE) of Tetrachlorvinphos.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Tetrachlorvinphos.
References
- 1. researchgate.net [researchgate.net]
- 2. dto-innovators.it [dto-innovators.it]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Automated SPE and GC-MS/MS for trace-level pesticide analysis in water: Overcoming matrix effects and enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
Application Notes & Protocols: Solid-Phase Extraction of Tetrachlorvinphos with Triphenyl Phosphate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the solid-phase extraction (SPE) of Tetrachlorvinphos, an organophosphorus pesticide, from aqueous samples. Triphenyl phosphate (B84403) (TPP) is utilized as an internal standard to ensure accuracy and precision in quantification. The protocol is designed for analysts familiar with chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tetrachlorvinphos is a widely used organophosphate insecticide and acaricide. Its presence in environmental and food samples is a significant concern due to its potential toxicity. Accurate and reliable quantification of Tetrachlorvinphos residues is crucial for regulatory monitoring and risk assessment. Solid-phase extraction is a robust sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it superior to traditional liquid-liquid extraction by minimizing solvent consumption and being amenable to automation.[1]
The use of an internal standard is essential for correcting analyte losses during sample preparation and instrumental analysis.[2] Triphenyl phosphate (TPP) is a suitable internal standard for the analysis of organophosphorus pesticides as it shares similar chemical properties but is not typically present as a pesticide in environmental samples.
Materials and Reagents
-
Standards:
-
Tetrachlorvinphos (≥98% purity)
-
Triphenyl phosphate (TPP) (≥98% purity)
-
-
Solvents (HPLC or pesticide residue grade):
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
Reagent Water (Type I)
-
Solid-Phase Extraction Cartridges:
-
Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL) or polymeric cartridges (e.g., Agilent Bond Elut PPL).[1]
-
-
Glassware and Equipment:
-
Volumetric flasks, pipettes, and syringes
-
SPE vacuum manifold
-
Sample vials with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Experimental Protocols
3.1. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Tetrachlorvinphos and TPP into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a suitable solvent (e.g., acetonitrile or ethyl acetate) to create calibration curves. A typical concentration range for calibration standards might be 10, 25, 50, 100, 250, and 500 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the TPP stock solution with methanol to a concentration of 10 µg/mL.
3.2. Sample Preparation and Fortification
-
Collect a 500 mL water sample in a clean glass container.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
For recovery studies, spike the blank water sample with a known concentration of Tetrachlorvinphos standard solution.
-
Add a precise volume of the TPP internal standard spiking solution to all samples, blanks, and calibration standards to achieve a final concentration of 100 ng/mL.
-
Thoroughly mix the samples by vortexing.
3.3. Solid-Phase Extraction (SPE) Procedure
The following protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of ethyl acetate into a collection tube. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate or a solvent compatible with the analytical instrument.
-
Transfer the reconstituted sample to a 2 mL autosampler vial for analysis.
-
3.4. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Tetrachlorvinphos: m/z 331, 295, 185 (quantification ion in italics)
-
Triphenyl phosphate (TPP): m/z 326, 170, 77 (quantification ion in italics)
-
-
Data Presentation
The following tables summarize the expected performance of the method. The data is compiled from typical results for organophosphorus pesticide analysis using SPE and GC-MS.
Table 1: Method Validation Parameters
| Parameter | Tetrachlorvinphos | Triphenyl Phosphate (IS) |
| Retention Time (min) | ~18.5 | ~16.2 |
| Linearity (r²) | >0.995 | - |
| Limit of Detection (LOD) | 0.05 µg/L | - |
| Limit of Quantification (LOQ) | 0.15 µg/L | - |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Tetrachlorvinphos | 0.5 | 92 | 6.8 |
| 5.0 | 95 | 4.5 | |
| 50 | 98 | 3.2 | |
| Triphenyl Phosphate | 0.5 | 94 | 5.1 |
| 5.0 | 96 | 3.9 | |
| 50 | 99 | 2.8 |
Recovery data is based on typical performance for organophosphorus pesticides and may vary depending on the specific matrix and experimental conditions.[1]
Visualizations
Diagram 1: Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of Tetrachlorvinphos.
Diagram 2: Analyte-Internal Standard Relationship
Caption: Relationship between analyte and internal standard for quantification.
References
Troubleshooting & Optimization
Technical Support Center: Tetrachlorvinphos Analysis with Internal Standard
Welcome to the technical support center for the analysis of tetrachlorvinphos (B1682751). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for tetrachlorvinphos?
A1: The most prevalent methods for the analysis of tetrachlorvinphos, an organophosphate insecticide, are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] GC-MS/MS is often preferred for its sensitivity and selectivity, especially when dealing with complex matrices.[3]
Q2: Which internal standard is recommended for tetrachlorvinphos analysis?
A2: Triphenyl phosphate (B84403) (TPP) is a commonly used and recommended internal standard for the analysis of organophosphate pesticides, including tetrachlorvinphos, by GC-MS/MS.[4][5] For LC-MS/MS applications, isotopically labeled standards such as 13C6-carbaryl can be employed to effectively compensate for matrix effects and variations in instrument response.[4]
Q3: What is the purpose of using an internal standard?
A3: An internal standard (IS) is a compound with similar chemical properties to the analyte (tetrachlorvinphos) that is added in a known concentration to all samples, calibration standards, and blanks. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[6]
Q4: What are "matrix effects" and how do they impact tetrachlorvinphos analysis?
A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix.[7] In the analysis of tetrachlorvinphos, matrix components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification. The use of an appropriate internal standard and matrix-matched calibration can help mitigate these effects.
Q5: What is the QuEChERS method and why is it used for tetrachlorvinphos sample preparation?
A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural samples.[8][9] It involves a simple extraction with an organic solvent (typically acetonitrile) followed by a cleanup step to remove interfering matrix components.[8][9] This method is effective for extracting tetrachlorvinphos from various matrices prior to chromatographic analysis.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for Tetrachlorvinphos | Active sites in the GC inlet liner or column contamination. | Use a deactivated GC inlet liner and perform regular maintenance, including trimming the analytical column.[5] |
| Thermal degradation of tetrachlorvinphos in a hot injector. | Optimize the injector temperature, starting with a lower temperature and gradually increasing it.[6] | |
| Inconsistent Internal Standard (TPP) Area | Variability in injection volume. | Ensure the autosampler is functioning correctly and the syringe is clean and free of air bubbles. |
| Degradation of TPP in the sample or standard solution. | Prepare fresh standards and store them properly, protected from light and at a low temperature. | |
| Matrix interference affecting TPP response. | Evaluate the matrix for co-eluting peaks with TPP and consider additional cleanup steps if necessary. | |
| Low Recovery of Tetrachlorvinphos | Inefficient extraction from the sample matrix. | Ensure proper homogenization of the sample and that the extraction solvent and time are optimized for the matrix. |
| Degradation of tetrachlorvinphos during sample preparation or analysis. | Tetrachlorvinphos is susceptible to hydrolysis in alkaline conditions; ensure the pH of the sample extract is controlled.[11] | |
| Adsorption to active sites in the analytical system. | Use analyte protectants in the final extract to minimize active site interactions in the GC system.[7] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure a standardized and reproducible sample preparation workflow, such as the QuEChERS method. |
| Instrument drift. | Calibrate the instrument regularly and use an internal standard to correct for any drift in response. | |
| Suspected Co-eluting Interference | A compound in the matrix has a similar retention time and mass spectral fragments as tetrachlorvinphos or TPP. | Utilize the high selectivity of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to isolate the analyte from interferences.[3] |
| Confirm the identity of the peak by comparing the ratio of multiple MRM transitions to that of a pure standard. |
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
This protocol is a general guideline for the extraction of tetrachlorvinphos from a solid matrix like animal feed.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike with the internal standard solution (e.g., Triphenyl Phosphate).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[4]
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components.[4]
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
GC-MS/MS Analysis Method
| Parameter | Condition |
| GC System | Agilent 7890B GC with 7010 Triple Quadrupole MS or equivalent |
| Column | Agilent J&W HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 60°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Tetrachlorvinphos MRM Transitions | Specific transitions should be optimized in-house, but common precursor ions would be derived from the molecular ion or major fragments. |
| Triphenyl Phosphate (TPP) MRM Transitions | Specific transitions should be optimized in-house. |
Note: The above GC parameters are a starting point and may require optimization for specific applications and matrices.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphate pesticides, including tetrachlorvinphos, in various food matrices using chromatographic methods with internal standards.
| Parameter | Typical Range | Notes |
| Recovery | 70% - 120% | Recovery can be matrix-dependent.[12][13] |
| Limit of Detection (LOD) | 0.002 - 0.05 mg/kg | Varies with matrix and instrument sensitivity.[14][15] |
| Limit of Quantification (LOQ) | 0.006 - 0.130 mg/kg | Generally, the lowest concentration with acceptable precision and accuracy.[15] |
| Linearity (R²) | > 0.99 | A high correlation coefficient indicates a good fit of the calibration curve.[10] |
| Relative Standard Deviation (RSD) | < 20% | Indicates the precision of the method.[12] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. hpst.cz [hpst.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: (Z)-Tetrachlorvinphos-d6 Matrix Effects in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when analyzing for (Z)-Tetrachlorvinphos-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3] For this compound, which is often used as an internal standard, uncorrected matrix effects can lead to inaccurate quantification of the target analyte, Tetrachlorvinphos.
Q2: What are the common causes of matrix effects in pesticide analysis?
A2: Common causes of matrix effects in pesticide analysis include:
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Co-eluting endogenous components: In complex matrices like fruits, vegetables, and soil, compounds such as phospholipids, sugars, organic acids, and pigments can co-elute with the analyte and interfere with the ionization process.[4]
-
Sample preparation reagents: Salts, buffers, and other reagents used during sample extraction and cleanup can also contribute to matrix effects.[5]
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Ionization source competition: High concentrations of matrix components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to suppression of the analyte's signal.[4]
Q3: How can I evaluate the extent of matrix effects for this compound in my samples?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the standard) to the peak area of the standard in a pure solvent at the same concentration. The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor recovery and significant ion suppression observed for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | Co-eluting matrix components are likely interfering with ionization. Enhance your sample preparation method. For many food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (dSPE) cleanup is effective.[6][7] Consider using different dSPE sorbents (e.g., PSA, C18, GCB) to target specific matrix interferences. |
| Chromatographic Co-elution | Optimize the liquid chromatography method to better separate this compound from matrix interferences. Try modifying the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column), or adjusting the column temperature. |
| High Matrix Concentration | If sensitivity allows, dilute the final sample extract to reduce the concentration of matrix components entering the mass spectrometer.[8] |
| Choice of Ionization Source | Electrospray ionization (ESI) is highly susceptible to matrix effects. If available, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression for nonpolar compounds. |
Problem 2: High variability in this compound signal across different sample injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is performed consistently for all samples and standards. Inconsistent extraction or cleanup can lead to variable matrix effects. |
| Matrix-to-Matrix Variation | Different lots or types of the same matrix can exhibit different levels of matrix effects. It is crucial to use matrix-matched calibration standards prepared from a representative blank matrix.[6][7] |
| Instrument Contamination | Buildup of matrix components in the ion source or mass spectrometer can lead to inconsistent signal. Regularly clean the ion source as part of routine maintenance. |
Data Presentation: Matrix Effects of this compound in Different Matrices
The following table provides a representative example of quantitative data on the matrix effects observed for this compound in common food matrices. Please note that these are illustrative values and actual results may vary depending on the specific matrix and analytical method.
| Matrix | Matrix Effect (%) | Predominant Effect |
| Strawberry | -45% | Ion Suppression |
| Spinach | -60% | Ion Suppression |
| Orange | -30% | Ion Suppression |
| Brown Rice | -25% | Ion Suppression |
Experimental Protocols
Representative Protocol for Analysis of Tetrachlorvinphos with this compound Internal Standard
This protocol outlines a general procedure for the extraction and analysis of Tetrachlorvinphos from a fruit or vegetable matrix using this compound as an internal standard.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the internal standard solution of this compound.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
2. Dispersive SPE Cleanup (dSPE)
-
Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: ESI Positive
-
MRM Transitions (Illustrative):
-
Tetrachlorvinphos: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion+6 > Product Ion 1+6 (Quantifier)
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
Caption: Standard experimental workflow for pesticide residue analysis using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in QuEChERS for organophosphate pesticides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for organophosphate pesticide analysis.
Troubleshooting Guides
Issue: Significant signal suppression or enhancement is observed for target organophosphate pesticides.
Q1: Why am I observing significant signal suppression or enhancement for my target organophosphate pesticides after QuEChERS extraction?
A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS and GC-MS/MS analysis following QuEChERS sample preparation. These effects arise from co-extracted matrix components that interfere with the ionization of the target analytes in the mass spectrometer's source. This interference can lead to inaccurate quantification of your organophosphate pesticides. The extent of matrix effects can vary depending on the complexity of the sample matrix, the concentration of the analyte, and the specific analytical conditions.[1][2][3]
To address this, a systematic approach is recommended, starting with optimizing the clean-up step and considering different calibration strategies.
Issue: Poor recovery or high variability in results for certain organophosphate pesticides.
Q2: I am experiencing poor and inconsistent recoveries for some of my target organophosphate pesticides. What could be the cause and how can I improve it?
A2: Poor and variable recoveries can stem from several factors during the QuEChERS procedure. One common cause is the choice of d-SPE (dispersive solid-phase extraction) clean-up sorbent, which may not be optimal for your specific sample matrix and the chemical properties of the organophosphate pesticides being analyzed. Another factor could be the degradation of acid-sensitive pesticides if the appropriate buffered QuEChERS method is not used.
To improve recoveries, it is crucial to select the right d-SPE sorbent combination and to use a QuEChERS extraction method that is suitable for the stability of your target analytes. For example, for matrices with high fat content, a sorbent like C18 is necessary to remove lipids, which can otherwise interfere with the analysis.[4][5]
Frequently Asked Questions (FAQs)
Q3: What are matrix effects in the context of QuEChERS analysis?
A3: In QuEChERS analysis, matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of co-extracted components from the sample matrix.[6] These co-extractives can either suppress the signal, leading to underestimation of the analyte concentration, or enhance the signal, causing overestimation.[7] Matrix effects are a significant source of error in quantitative analysis and must be addressed to ensure data accuracy and reliability.[1]
Q4: What are the common sources of matrix effects in organophosphate pesticide analysis?
A4: The primary sources of matrix effects are endogenous compounds from the sample that are co-extracted with the organophosphate pesticides during the QuEChERS procedure. Common interfering compounds include pigments (like chlorophyll), sugars, organic acids, fatty acids, and lipids. The type and amount of these interfering substances vary greatly between different sample matrices, for example, between fruits, vegetables, and animal-derived foods.[8]
Q5: How can I select the appropriate d-SPE sorbent for my sample matrix?
A5: The choice of d-SPE sorbent is critical for minimizing matrix effects and should be based on the composition of your sample matrix. A combination of sorbents is often used to remove different types of interferences. Here is a general guide:
-
Primary Secondary Amine (PSA): Removes sugars, fatty acids, organic acids, and some pigments. It is a common sorbent for many fruit and vegetable matrices.[9]
-
C18 (Octadecylsilane): Effectively removes non-polar interferences such as lipids and fats. It is essential for high-fat matrices like dairy products, nuts, and some animal tissues.[4][5]
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids, as well as sterols. However, it should be used with caution as it can also adsorb planar pesticides.
-
Z-Sep/C18: A proprietary sorbent that is effective at removing lipids and has been shown to be more effective than PSA/C18 for oily matrices.[4]
-
Florisil: Can be used as an alternative to PSA for the removal of polar interferences.[10]
The following decision tree can help guide the selection of the appropriate d-SPE sorbent:
Q6: What is matrix-matched calibration and when should I use it?
A6: Matrix-matched calibration is a technique used to compensate for matrix effects.[11] It involves preparing calibration standards in a blank matrix extract that is free of the target analytes. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.[6]
You should consider using matrix-matched calibration when:
-
You observe significant matrix effects with solvent-based calibration curves.
-
You are working with a complex or variable matrix.
-
You do not have access to stable isotope-labeled internal standards for all your analytes.
While effective, preparing matrix-matched standards can be labor-intensive, especially when analyzing a variety of different matrices.[11]
Q7: How can stable isotope dilution analysis help in reducing matrix effects?
A7: Stable Isotope Dilution Analysis (SIDA) is a robust method for correcting for matrix effects and improving the accuracy of quantification.[12] This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample before extraction. These labeled internal standards have the same chemical and physical properties as the native analytes and will therefore be affected by the matrix in the same way. By measuring the ratio of the native analyte to its labeled internal standard, matrix effects can be effectively compensated for.[12]
Q8: Can simply diluting the QuEChERS extract reduce matrix effects?
A8: Yes, diluting the final QuEChERS extract with the initial mobile phase or a suitable solvent can be a simple and effective way to reduce matrix effects.[7] Dilution lowers the concentration of co-extracted matrix components, thereby minimizing their impact on the ionization of the target analytes. However, it is important to ensure that the dilution does not compromise the sensitivity of the method, bringing the analyte concentrations below the limit of quantification (LOQ). A dilution factor of 25-40 has been shown to reduce ion suppression to less than 20% in some cases.[7]
Experimental Protocols
Protocol 1: General QuEChERS Procedure with d-SPE Cleanup
This protocol provides a general workflow for the QuEChERS method with a d-SPE cleanup step. The choice of extraction salts and d-SPE sorbents should be optimized based on the specific matrix and target organophosphate pesticides.
Methodology:
-
Sample Preparation: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl, and buffering salts like sodium acetate (B1210297) or citrate).
-
Shake vigorously for 1 minute.
-
-
First Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
d-SPE Cleanup:
-
Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and the selected sorbent(s) (e.g., PSA, C18, GCB).
-
Shake for 30 seconds.
-
-
Second Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The supernatant is the final extract. It can be analyzed directly or diluted before injection into the LC-MS/MS or GC-MS/MS system.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Methodology:
-
Prepare Blank Matrix Extract:
-
Select a sample of the matrix that is known to be free of the target organophosphate pesticides.
-
Perform the QuEChERS extraction and d-SPE cleanup as described in Protocol 1.
-
The resulting supernatant is the blank matrix extract.
-
-
Prepare Stock Solutions:
-
Prepare a series of standard stock solutions of the organophosphate pesticides in a suitable solvent (e.g., acetonitrile) at different concentrations.
-
-
Prepare Matrix-Matched Standards:
-
For each calibration level, add a small volume of the corresponding stock solution to a specific volume of the blank matrix extract.[13] For example, to prepare a 100 µL final volume, 10 µL of the standard stock solution can be mixed with 10 µL of the matrix extract and 80 µL of water.[13]
-
This will create a calibration curve where the standards are in the same matrix as the samples to be analyzed.
-
Data Presentation
Table 1: Effect of Different d-SPE Sorbents on the Recovery of Selected Organophosphate Pesticides in Lettuce.
| Organophosphate Pesticide | Recovery (%) with PSA | Recovery (%) with PSA + GCB | Recovery (%) with PSA + C18 |
| Chlorpyrifos | 95 ± 5 | 85 ± 6 | 93 ± 5 |
| Diazinon | 98 ± 4 | 90 ± 5 | 96 ± 4 |
| Malathion | 92 ± 7 | 82 ± 8 | 90 ± 6 |
| Parathion | 96 ± 5 | 88 ± 6 | 94 ± 5 |
| Methamidophos | 85 ± 8 | 75 ± 9 | 83 ± 7 |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual recoveries may vary depending on the specific experimental conditions.
Table 2: Comparison of Quantification using Solvent-Based vs. Matrix-Matched Calibration for Organophosphate Pesticides in Avocado.
| Organophosphate Pesticide | Concentration (ng/g) - Solvent Calibration | Concentration (ng/g) - Matrix-Matched Calibration | Matrix Effect (%) |
| Chlorpyrifos | 35 | 52 | -32.7 |
| Diazinon | 41 | 55 | -25.5 |
| Malathion | 28 | 45 | -37.8 |
| Parathion | 38 | 50 | -24.0 |
| Phosmet | 25 | 48 | -47.9 |
Note: The data in this table is illustrative of the impact of matrix effects and the benefit of using matrix-matched calibration. The matrix effect is calculated as: ((Peak Area in Solvent - Peak Area in Matrix) / Peak Area in Matrix) * 100.
References
- 1. selectscience.net [selectscience.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. itspsolutions.com [itspsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. QuEChERS purification prior to stable isotope dilution-ultra-high performance liquid chromatography tandem mass spectrometry to determine organophosphate esters of trace amounts in dairy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. QuEChERS purification prior to stable isotope dilution-ultra-high performance liquid chromatography tandem mass spectrometry to determine organophosphate esters of trace amounts in dairy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Troubleshooting Signal Suppression in Tetrachlorvinphos LC-MS/MS Analysis
Welcome to the technical support center for the analysis of tetrachlorvinphos (B1682751) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you overcome common challenges in your experiments, with a focus on mitigating signal suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of tetrachlorvinphos.
Q1: I am observing a significantly lower signal for tetrachlorvinphos in my sample matrix compared to the standard in solvent. What is causing this?
A1: This phenomenon is commonly known as signal suppression or matrix effect . It occurs when co-eluting endogenous components from your sample matrix (e.g., fats, pigments, sugars in food samples) interfere with the ionization of tetrachlorvinphos in the mass spectrometer's ion source.[1] This competition for ionization leads to a reduced signal intensity for your analyte of interest, which can negatively impact the accuracy and sensitivity of your quantification.
Q2: How can I minimize signal suppression during my sample preparation for tetrachlorvinphos analysis?
A2: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in food matrices.[2][3][4][5]
The general QuEChERS workflow involves two main steps:
-
Extraction: The sample is homogenized and extracted with an organic solvent, typically acetonitrile (B52724). Salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and partition the pesticides into the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up using a mixture of sorbents to remove specific matrix components. A common combination for many food matrices is primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. For matrices with high pigment content, graphitized carbon black (GCB) may also be included.
A detailed protocol for a modified QuEChERS method is provided in the "Experimental Protocols" section below.
Q3: My peak shape for tetrachlorvinphos is poor (e.g., broad, splitting). What could be the cause and how do I fix it?
A3: Poor peak shape can be caused by several factors:
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Matrix Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, leading to peak distortion. Consider diluting your final extract or improving your sample cleanup procedure.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting or splitting. If possible, the final extract should be in a solvent composition similar to or weaker than the starting mobile phase conditions.
-
Column Degradation: Over time, the performance of the LC column can degrade due to the accumulation of matrix components. Regularly flushing the column or using a guard column can help extend its lifetime. If the problem persists, replacing the analytical column may be necessary.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect the peak shape of tetrachlorvinphos. Ensure your mobile phase is properly prepared and that the pH is suitable for your column and analyte.
Q4: I'm still experiencing signal suppression even after using the QuEChERS method. What other strategies can I employ?
A4: If signal suppression persists, consider the following strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the signal suppression by ensuring that the standards and samples experience similar matrix effects.
-
Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for tetrachlorvinphos is a highly effective way to correct for matrix effects. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized.
-
Chromatographic Separation Optimization: Adjusting the LC gradient profile can help to separate tetrachlorvinphos from the co-eluting matrix components that are causing the suppression.
-
Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening the signal suppression effect. However, be mindful that this will also reduce the concentration of tetrachlorvinphos, so this approach is only suitable if your initial analyte concentration is sufficiently high.
Data Presentation
The following tables summarize quantitative data for tetrachlorvinphos analysis using LC-MS/MS with a QuEChERS-based sample preparation method.
Table 1: Recovery of Tetrachlorvinphos in Various Food Matrices
| Food Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apples | 0.1 | 87 | 5 | [6] |
| Potatoes | 0.1 | 82 | 2 | [6] |
| Cannabis | 0.05 | 95.2 | 5.8 | [7] |
| Chicken | Not Specified | 73.26 - 116 | ≤20 |
This table presents a summary of recovery data from different studies. Experimental conditions may vary.
Experimental Protocols
This section provides a detailed methodology for the analysis of tetrachlorvinphos in a representative food matrix using a modified QuEChERS protocol followed by LC-MS/MS analysis.
Protocol 1: Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline and may need to be optimized for specific matrices.
1. Sample Homogenization:
- Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase if necessary.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Tetrachlorvinphos
The following are typical starting parameters for LC-MS/MS analysis. These may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Tetrachlorvinphos:
-
Precursor Ion (m/z): 364.9
-
Product Ion 1 (Quantifier, m/z): 127.0
-
Collision Energy 1 (eV): 16
-
Product Ion 2 (Qualifier, m/z): 238.9
-
Collision Energy 2 (eV): 20
-
-
Cone Voltage/Declustering Potential: These are instrument-specific parameters and should be optimized for maximum sensitivity for tetrachlorvinphos. A typical starting point would be in the range of 20-40 V.
Note: The specific MRM transitions and collision energies may vary slightly between different instrument manufacturers.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the LC-MS/MS analysis of tetrachlorvinphos.
Caption: Mechanism of Signal Suppression in the ESI Source.
References
Technical Support Center: Optimizing QuEChERS for Tetrachlorvinphos Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of tetrachlorvinphos (B1682751).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of tetrachlorvinphos using the QuEChERS method.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of Tetrachlorvinphos | Suboptimal pH during extraction: Tetrachlorvinphos, like many organophosphate pesticides, can be susceptible to degradation at certain pH levels. | Use a buffered QuEChERS system, such as the AOAC (acetate buffer) or EN 15662 (citrate buffer) methods, to maintain a stable pH during extraction.[1][2] The choice of buffer can be matrix-dependent and may require optimization. |
| Inappropriate d-SPE Sorbent: The cleanup sorbent may be too strong, leading to the loss of the analyte, or not effective enough at removing interferences. | For organophosphate pesticides, a combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate (B86663) is commonly used for d-SPE cleanup.[3][4] If fatty matrices are being analyzed, the addition of C18 sorbent can help to remove lipids.[5][6] In some cases, Florisil has also been shown to be effective for organophosphates.[3][7] | |
| Incomplete Extraction from Matrix: The analyte may not be efficiently partitioned from the sample matrix into the acetonitrile (B52724) layer. | Ensure vigorous shaking during the extraction and partitioning steps to maximize the interaction between the sample and the solvent.[8] The addition of salts like magnesium sulfate and sodium chloride is crucial for inducing phase separation and driving the polar pesticides into the organic layer.[7][9][10] | |
| High Recovery (>120%) or Signal Enhancement | Matrix Effects: Co-extracted matrix components can enhance the ionization of tetrachlorvinphos in the mass spectrometer source, leading to an artificially high signal. | Prepare matrix-matched calibration standards to compensate for the matrix effect.[2][11][12] This involves fortifying blank matrix extract with known concentrations of the analyte. |
| Dilute the final QuEChERS extract before injection into the LC-MS/MS or GC-MS/MS system.[13] A 10-fold dilution can significantly reduce matrix effects in many food matrices.[13] | ||
| Poor Reproducibility (High %RSD) | Inhomogeneous Sample: The initial sample may not be properly homogenized, leading to variability between subsamples. | It is critical to thoroughly homogenize the entire sample before taking a representative subsample for extraction.[9] For solid samples, cryogenic milling with dry ice can prevent the loss of volatile analytes and improve homogeneity.[9] |
| Inconsistent Sample Handling: Variations in shaking time, centrifugation speed, or pipetting can introduce errors. | Adhere strictly to a validated standard operating procedure (SOP). The use of automated shakers and calibrated pipettes can improve consistency. | |
| Analyte Degradation: Tetrachlorvinphos may degrade in the final extract if not stored properly or if the analysis is delayed. | Analyze extracts as soon as possible after preparation. If storage is necessary, keep extracts at low temperatures (e.g., -20°C) in the dark.[14] The stability of pesticides in the final extract should be evaluated during method validation.[14] | |
| High Background or Interferences in Chromatogram | Insufficient Cleanup: The d-SPE step may not be adequately removing matrix components that interfere with the analysis. | Optimize the type and amount of d-SPE sorbents. For highly pigmented samples (e.g., spinach, carrots), the addition of graphitized carbon black (GCB) can be effective at removing pigments, but it may also retain planar pesticides. |
| Contamination: Glassware, solvents, or reagents may be contaminated. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Running a solvent blank and a matrix blank can help identify sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS buffering system is best for tetrachlorvinphos analysis?
A1: Both the AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) methods are suitable for organophosphate pesticides like tetrachlorvinphos.[1][2] The optimal choice may depend on the specific matrix being analyzed. It is recommended to evaluate both methods during method development to determine which provides the best recovery and reproducibility for your specific application.
Q2: What are the most common d-SPE sorbents for cleaning up extracts for tetrachlorvinphos analysis?
A2: A combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate is the most common choice for d-SPE cleanup in the analysis of organophosphate pesticides.[3][4] PSA is effective at removing organic acids, sugars, and some fatty acids. For matrices with a high lipid content, the addition of C18 sorbent is recommended.[5][6]
Q3: How can I minimize matrix effects when analyzing tetrachlorvinphos?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS and GC-MS/MS analysis.[11] The most effective way to compensate for these effects is to use matrix-matched calibration curves.[2][12] This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. Another strategy is to dilute the final extract, which can reduce the concentration of co-extracted matrix components.[13]
Q4: What are acceptable recovery and precision values for tetrachlorvinphos analysis?
A4: According to guidelines such as the EU SANTE/12682/2019, acceptable recovery for pesticide residue analysis is typically within the range of 70-120%, with a relative standard deviation (RSD) of ≤20%.[15] However, these values can vary depending on the complexity of the matrix and the concentration level being measured.
Q5: Can I use the same QuEChERS method for different types of sample matrices?
A5: While the basic QuEChERS procedure is broadly applicable, modifications are often necessary to optimize performance for different matrices.[16] For example, fatty matrices may require the addition of C18 to the d-SPE cleanup step, while highly pigmented matrices might benefit from the inclusion of graphitized carbon black (GCB). It is essential to validate the method for each new matrix to ensure accurate and reliable results.
Experimental Protocols
Modified QuEChERS Protocol for Tetrachlorvinphos in a Fruit/Vegetable Matrix
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation and Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.[8][16]
-
If the sample is solid, it should be thoroughly homogenized first. For samples with high water content, this can be done using a high-speed blender.
2. Extraction:
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.[8]
-
If required, add an internal standard at this stage.
-
Cap the tube and shake vigorously for 1 minute. An automated shaker can be used for consistency.[8]
3. Partitioning:
-
Add the appropriate QuEChERS salt mixture. For the EN 15662 method, this typically consists of 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[8]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to achieve phase separation.[8]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
For a general-purpose cleanup for organophosphates, use 900 mg anhydrous magnesium sulfate and 150 mg PSA. For fatty matrices, add 150 mg of C18.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.[8]
5. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, it is often beneficial to add a small amount of formic acid (e.g., to a final concentration of 0.1%) to improve the peak shape of some pesticides and to dilute the extract with the mobile phase.[8][17]
Quantitative Data Summary
The following table summarizes typical performance data for the QuEChERS method for organophosphate pesticides in various matrices. While specific data for tetrachlorvinphos is limited in the search results, these values provide a general expectation for method performance.
| Matrix | QuEChERS Method | d-SPE Sorbents | Analyte Class | Average Recovery (%) | RSD (%) | Reference |
| Fruits and Vegetables | Modified QuEChERS | Florisil + MgSO₄ | Organophosphates | 70-120 | ≤20 | [7] |
| Carrot and Potato | Modified QuEChERS | PSA + NaCl + C18 | Organophosphates | 81.6-96.0 | <14.7 | [5] |
| Mangosteen | Modified QuEChERS | PSA + Alumina N | Organophosphates | 75-97 | 6-20 | [3] |
| Grape, Rice, Tea | QuEChERS | Various (automated µSPE) | Multi-residue | 96-98 | <20 | [15] |
| Tomato, Pepper, Orange | QuEChERS | PSA + C18 + MgSO₄ | Multi-residue | 71-118 | 3-19 | [8] |
| Chicken Muscle | Modified QuEChERS | Not specified | Multi-residue | 71.2-118.8 | 2.9-18.1 | [18] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromforum.org [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of tetrachlorvinphos during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of tetrachlorvinphos (B1682751) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause tetrachlorvinphos degradation during sample preparation?
A1: Tetrachlorvinphos, an organophosphate insecticide, is susceptible to degradation under certain conditions. The primary factors contributing to its degradation during sample preparation are:
-
pH: Tetrachlorvinphos is highly susceptible to alkaline hydrolysis. Exposure to basic conditions (pH > 7) will significantly accelerate its breakdown. It is more stable in neutral and acidic media.[1]
-
Temperature: Elevated temperatures used during extraction or solvent evaporation steps can lead to thermal degradation.
-
Solvent Type: The choice of solvent can influence the stability of tetrachlorvinphos. While generally stable in many common organic solvents for short periods, prolonged storage or the presence of impurities can lead to degradation. Some studies have shown that certain organophosphorus pesticides can degrade in solvents like ethyl acetate (B1210297) over time.[2]
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Light Exposure: Exposure to UV or even ambient laboratory light can cause photodegradation of light-sensitive compounds.
-
Adsorbent Interactions: During cleanup steps using solid-phase extraction (SPE), the type of sorbent (e.g., Florisil®, silica (B1680970) gel, alumina, or carbon-based materials) can potentially cause degradation if active sites are present.
Troubleshooting Guides
Issue 1: Low recovery of tetrachlorvinphos after sample extraction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkaline Hydrolysis | Ensure the pH of the sample and any aqueous solutions used during extraction are neutral or slightly acidic (pH 5-7). Use buffered extraction salts (e.g., citrate (B86180) buffer in QuEChERS) to maintain an optimal pH.[3] | Minimized degradation due to pH, leading to improved recovery. |
| Solvent Instability | Prepare fresh working standards and solutions. Avoid long-term storage of tetrachlorvinphos in solvents, especially in non-amber vials. If storing, keep at low temperatures (-20°C).[2] Acetonitrile (B52724) is a commonly used and generally stable solvent for initial extraction in methods like QuEChERS.[4] | Reduced degradation in the extraction solvent. |
| Incomplete Extraction | Optimize the extraction solvent and method. Ensure sufficient shaking/vortexing time and energy. For solid samples, ensure proper homogenization. | More efficient transfer of tetrachlorvinphos from the sample matrix to the solvent. |
Issue 2: Tetrachlorvinphos degradation during QuEChERS cleanup (d-SPE).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with d-SPE Sorbent | Select the appropriate d-SPE sorbent based on the matrix. Primary Secondary Amine (PSA) is used to remove organic acids and sugars, C18 removes nonpolar interferences, and Graphitized Carbon Black (GCB) removes pigments.[3][5] For tetrachlorvinphos, a combination of PSA and C18 is often a good starting point. Use the minimum amount of sorbent necessary for cleanup to reduce the risk of analyte loss. | Effective removal of interferences with minimal loss of tetrachlorvinphos. Recoveries are generally expected to be within 70-120%.[3] |
| pH Effects during d-SPE | If not using a buffered QuEChERS method initially, ensure the extract pH is controlled before adding the d-SPE sorbents. | Prevention of pH-induced degradation during the cleanup step. |
Issue 3: Analyte loss during solvent evaporation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Degradation | Use the lowest possible temperature for the water bath in a rotary evaporator or the heating block for nitrogen blowdown. A temperature of 40°C is a common starting point for many pesticides.[6] | Minimized thermal breakdown of tetrachlorvinphos. |
| Azeotropic Loss with Solvent | Avoid evaporating the sample to complete dryness. Leave a small amount of solvent and reconstitute in the final desired solvent. This is particularly important with volatile or semi-volatile compounds. | Reduced loss of tetrachlorvinphos along with the evaporating solvent. |
| Inefficient Condensation | Ensure the condenser on the rotary evaporator is sufficiently cold to prevent analyte loss through the vacuum pump. | Efficient recapture of the solvent and retention of the analyte in the flask. |
Issue 4: Inconsistent results or degradation of analytical standards.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Store stock and working standards in a freezer (-20°C or lower) in amber vials to protect from light and heat.[7] | Long-term stability of the standard solutions. |
| Solvent Evaporation from Vials | Use high-quality vials with secure caps (B75204) to prevent solvent evaporation over time, which would concentrate the standard. | Consistent standard concentrations over time. |
| Repeated Freeze-Thaw Cycles | Aliquot working standards into smaller volumes to avoid repeated warming and cooling of the entire stock. | Minimized potential for degradation from temperature cycling. |
Quantitative Data Summary
Table 1: Hydrolysis Half-Life of Tetrachlorvinphos at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-Life |
| 3 | 50 | 54 days |
| 7 | 50 | 44 days |
| 10.5 | 50 | 80 hours |
Data compiled from publicly available sources.
Experimental Protocols & Methodologies
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Pesticide Residue Analysis
This method is widely used for the extraction of pesticides from a variety of food and environmental matrices.
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube. For dry samples, a specific amount of water is added to achieve adequate hydration.
-
Extraction: An appropriate volume of an organic solvent, typically acetonitrile, is added to the tube. For methods requiring pH control to prevent degradation of sensitive pesticides like tetrachlorvinphos, buffering salts are also added. Common salt formulations include the original unbuffered method, the AOAC official method (with acetate buffer), and the EN 15662 method (with citrate buffer).[3] The tube is then sealed and shaken vigorously for a set period (e.g., 1 minute).
-
Phase Separation: The tube is centrifuged to separate the organic layer from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the acetonitrile extract) is transferred to a smaller centrifuge tube containing a mixture of d-SPE sorbents. The choice of sorbents depends on the matrix. For example:
-
Magnesium Sulfate (MgSO₄): Removes excess water.
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.[3][5]
-
C18 (Octadecylsilane): Removes nonpolar interferences like lipids.[3][5]
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids.[3][5]
-
-
Final Centrifugation: The d-SPE tube is vortexed and then centrifuged. The resulting supernatant is collected for analysis.
Solid-Phase Extraction (SPE) Cleanup using Florisil
Florisil, a magnesium silicate (B1173343) adsorbent, is commonly used for the cleanup of pesticide extracts.[8][9][10]
-
Column Conditioning: An SPE cartridge containing Florisil is conditioned by passing a non-polar solvent, such as hexane, through it.
-
Sample Loading: The sample extract, dissolved in a non-polar solvent, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a non-polar or weakly polar solvent to elute interfering compounds while retaining the analytes of interest.
-
Elution: Tetrachlorvinphos and other retained pesticides are eluted from the cartridge using a solvent or solvent mixture of appropriate polarity. The choice of elution solvent is critical to ensure good recovery.
-
Concentration: The eluate is collected and may be concentrated to the desired final volume before analysis.
Visualizations
References
- 1. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ineos.com [ineos.com]
- 5. restek.com [restek.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. Florisil solid-phase extraction cartridges for cleanup of organochlorine pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. finetech-filters.com [finetech-filters.com]
- 10. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MRM Transitions for (Z)-Tetrachlorvinphos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, (Z)-Tetrachlorvinphos-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The expected precursor ion for this compound is the protonated molecule, [M+H]⁺. Based on its molecular formula, C₁₀D₆H₃Cl₄O₄P, the molecular weight is 371.999.[1] Therefore, the expected m/z for the precursor ion will be approximately 372.9. It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer and performing a full scan analysis to identify the most abundant ion in the Q1 spectrum.
Q2: I don't have optimized MRM transitions for this compound. Where should I start?
A2: A good starting point is to use the transitions for the non-deuterated analog, Tetrachlorvinphos, and adjust for the mass difference. For Tetrachlorvinphos, a known transition is 366.9 -> 127.0.[2] Since this compound has six deuterium (B1214612) atoms replacing six hydrogen atoms in the two methyl groups, the precursor ion will be 6 Daltons heavier. Therefore, you can start by evaluating a precursor ion of m/z 372.9 and look for common product ions. The fragmentation pattern is often similar between a compound and its deuterated analog, so product ions seen for the non-deuterated form are likely to be present, though some may have a mass shift if the deuterium label is on the fragment.
Q3: How do I optimize the collision energy (CE) for my MRM transitions?
A3: Collision energy should be optimized for each MRM transition to achieve the highest signal intensity for the product ion.[3][4][5] This is typically done by infusing a solution of this compound and performing a product ion scan at various collision energies to identify the most intense product ions. Subsequently, for each selected product ion, the collision energy is ramped in small increments to find the value that yields the maximum signal intensity. Automated software tools provided by instrument manufacturers can simplify this process.[6]
Q4: My deuterated internal standard is showing a different retention time compared to the non-deuterated analyte. Is this normal?
A4: A slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart can sometimes occur, a phenomenon known as the "isotope effect." This is more common in gas chromatography but can also be observed in liquid chromatography. The extent of the shift depends on the degree and position of deuteration and the chromatographic conditions. It is important to verify that the peak corresponds to your internal standard and to integrate it consistently.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Incorrect precursor ion selection. | Verify the m/z of the precursor ion by infusing a standard solution and performing a Q1 scan. Ensure you are selecting the [M+H]⁺ ion. |
| Suboptimal collision energy. | Perform a collision energy optimization experiment for each MRM transition to find the optimal CE that maximizes product ion intensity.[3][4][5] | |
| Poor ionization efficiency. | Optimize ion source parameters such as spray voltage, gas temperatures, and gas flows to maximize the ionization of this compound. | |
| Sample degradation. | Ensure proper storage and handling of the this compound standard to prevent degradation. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Use a more selective sample preparation technique like QuEChERS or solid-phase extraction (SPE) to remove interfering matrix components.[7] |
| Co-eluting compounds. | Modify the liquid chromatography method (e.g., change the gradient, mobile phase composition, or column) to improve the separation of this compound from interfering compounds. | |
| Contaminated system. | Clean the ion source and mass spectrometer inlet to remove any potential sources of contamination. | |
| Inconsistent Peak Areas for the Internal Standard | Isotopic instability (back-exchange). | While less common for deuterium on methyl groups, back-exchange with protons from the solvent can occur in some cases. Ensure the use of aprotic solvents where possible during sample preparation and storage if this is suspected. |
| Inaccurate pipetting or dilution. | Verify the concentration of the internal standard spiking solution and ensure accurate and consistent addition to all samples and standards. | |
| Differential matrix effects. | Evaluate matrix effects by comparing the response of the internal standard in solvent versus in a matrix extract. If significant suppression or enhancement is observed, further sample cleanup may be necessary. |
Experimental Protocols
Protocol 1: Determination of Precursor Ion and Optimization of Product Ions
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Q1 Scan: Set the mass spectrometer to perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 350-400). Identify the most abundant ion, which should correspond to the [M+H]⁺ of this compound (expected around m/z 372.9).
-
Product Ion Scan: Set the mass spectrometer to select the determined precursor ion in Q1 and scan a range of product ions in Q3 (e.g., m/z 50-380). Apply a range of collision energies (e.g., 10-50 V) to observe the fragmentation pattern and identify the most intense and stable product ions.
-
Select Transitions: Choose at least two of the most abundant and specific product ions to create your MRM transitions. One can be used for quantification (quantifier) and the other for confirmation (qualifier).
Protocol 2: Optimization of Collision Energy (CE)
-
Infusion Setup: Continue infusing the this compound standard solution.
-
MRM Setup: Set up an MRM method with the selected precursor and product ion transitions.
-
CE Ramp: For each MRM transition, perform a series of experiments where the collision energy is ramped in small increments (e.g., 2 V steps) over a relevant range (e.g., 5-60 V).
-
Determine Optimal CE: Plot the signal intensity of the product ion against the collision energy. The optimal CE is the value that produces the maximum signal intensity.
-
Finalize Method: Update the MRM method with the optimized collision energies for each transition.
Data Presentation
Table 1: Expected and Starting MRM Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Starting Point | Collision Energy (V) - To be Optimized | Comment |
| This compound | ~372.9 | 127.0 | 15 - 25 | Based on the non-deuterated analog.[2] |
| User Determined 1 | User Optimized | To be identified from product ion scan. | ||
| User Determined 2 | User Optimized | To be identified from product ion scan. |
Visualizations
Caption: Workflow for the optimization of MRM transitions.
Caption: Logical troubleshooting flow for low or inconsistent signal.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. agilent.com [agilent.com]
- 3. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Instrument Calibration for Tetrachlorvinphos with (Z)-Tetrachlorvinphos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the instrument calibration of tetrachlorvinphos (B1682751) using its deuterated internal standard, (Z)-Tetrachlorvinphos-d6. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for tetrachlorvinphos analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis in mass spectrometry. Because its chemical and physical properties are nearly identical to tetrachlorvinphos, it co-elutes chromatographically and experiences similar ionization effects. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of the target analyte.
Q2: What are the typical concentrations for stock and working standard solutions?
A2: Standard solution concentrations can vary based on the sensitivity of the instrument and the expected concentration range of tetrachlorvinphos in the samples. However, a general guideline is as follows:
-
Stock Solutions: Individual stock solutions for both tetrachlorvinphos and this compound are typically prepared at a concentration of 1 mg/mL in a solvent like toluene (B28343) or methanol (B129727).[1][2] These solutions should be stored at low temperatures (≤ -10 °C) to minimize degradation.[3][4]
-
Intermediate/Working Standard Solutions: A mixed working standard solution containing both tetrachlorvinphos and the internal standard is then prepared by diluting the stock solutions. The concentration of the internal standard is kept constant across all calibration points and samples. A typical concentration for the internal standard in the final solution is 10-100 ng/mL. The tetrachlorvinphos concentration in the working solutions will vary to create the calibration curve.
Q3: How do I prepare a calibration curve?
A3: A calibration curve is prepared by creating a series of calibration standards with known concentrations of tetrachlorvinphos and a constant concentration of the internal standard, this compound. A minimum of five concentration levels is recommended to establish linearity. The response ratio (peak area of tetrachlorvinphos / peak area of this compound) is then plotted against the concentration of tetrachlorvinphos.
Q4: What is a matrix-matched calibration and why is it important?
A4: A matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[5] By incorporating the matrix into the calibration standards, the standards and the samples will experience similar matrix effects, leading to more accurate quantification.
Experimental Protocols
Preparation of Calibration Standards
1. Stock Solution Preparation (1 mg/mL):
- Accurately weigh approximately 10 mg of tetrachlorvinphos and this compound into separate 10 mL volumetric flasks.
- Dissolve the compounds in toluene or methanol and bring to volume.
- Store the stock solutions in amber vials at ≤ -10 °C.
2. Intermediate Working Solution Preparation (e.g., 1 µg/mL):
- Dilute the stock solutions to an intermediate concentration, for example, 1 µg/mL, in an appropriate solvent like acetonitrile (B52724) or methanol.
3. Calibration Curve Standards Preparation (e.g., 1 - 200 ng/mL):
- Prepare a series of calibration standards by spiking a constant amount of the this compound intermediate solution and varying amounts of the tetrachlorvinphos intermediate solution into a final volume.
- For matrix-matched calibration, the final dilution should be done in a blank matrix extract.
| Calibration Level | Tetrachlorvinphos Concentration (ng/mL) | This compound Concentration (ng/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 50 | 50 |
| 5 | 100 | 50 |
| 6 | 200 | 50 |
GC-MS/MS Method Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | 70 °C (2 min hold), then 25 °C/min to 150 °C, then 3 °C/min to 200 °C, then 8 °C/min to 280 °C (hold 10 min) |
| MS System | Agilent 7000 series Triple Quadrupole or equivalent |
| Ion Source | Electron Ionization (EI), 230 °C |
| Transfer Line | 280 °C |
| MRM Transitions | See table below |
GC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrachlorvinphos | 364 | 125 | 20 |
| 364 | 109 | 30 | |
| This compound | 370 | 125 | 20 |
| 370 | 109 | 30 |
LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 98% B over 10 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 290 °C |
| Gas Flow | 14 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See table below |
LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrachlorvinphos | 364.8 | 127.0 | 16 |
| 364.8 | 238.9 | 20 | |
| This compound | 370.8 | 127.0 | 16 |
| 370.8 | 244.9 | 20 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Incompatible solvent for LC injection. | - Deactivate the GC inlet liner or use a liner with glass wool.- For LC, ensure the injection solvent is similar in composition to the initial mobile phase. |
| Low or No Signal for Tetrachlorvinphos | - Degradation of the analyte in the GC inlet.- Improper MS tuning or source parameters. | - Lower the GC inlet temperature.- Use a pulsed splitless injection.- Tune the mass spectrometer and optimize source parameters. |
| Inconsistent Internal Standard Response | - Variability in sample preparation.- Degradation of the internal standard. | - Review and optimize the sample preparation procedure for consistency.- Check the stability of the internal standard in the sample matrix and under storage conditions. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.- Isotopic interference ("cross-talk") from high concentrations of tetrachlorvinphos to the this compound signal. | - Extend the calibration range with lower concentration standards.- Dilute samples with high concentrations of tetrachlorvinphos.- Use a higher mass-labeled internal standard if available (e.g., ¹³C labeled). |
| Matrix Effects (Signal Suppression or Enhancement) | - Co-eluting matrix components interfering with ionization. | - Implement a more effective sample cleanup procedure (e.g., solid-phase extraction).- Use matrix-matched calibration standards. |
| Retention Time Shift | - Column aging or contamination.- Changes in mobile phase or carrier gas flow rate. | - Condition or replace the analytical column.- Verify and maintain consistent flow rates. |
Visualizations
Caption: Experimental workflow for tetrachlorvinphos calibration and sample analysis.
Caption: Troubleshooting logic for instrument calibration issues.
References
Technical Support Center: Enhancing Tetrachlorvinphos Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of tetrachlorvinphos (B1682751) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting tetrachlorvinphos at trace levels?
A1: For achieving high sensitivity in tetrachlorvinphos detection, several advanced methods are employed, moving beyond traditional chromatographic techniques. The most prominent and sensitive methods currently utilized include:
-
Electrochemical Biosensors: These sensors, particularly those based on acetylcholinesterase (AChE) inhibition, offer ultra-high sensitivity.[1][2][3] The principle lies in the inhibition of AChE by tetrachlorvinphos, which leads to a measurable change in the electrochemical signal.[4][5] The use of nanomaterials like graphene and quantum dots in the sensor fabrication can further enhance sensitivity.[1][4]
-
Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIAs) utilizing specific antibodies against tetrachlorvinphos can achieve very low detection limits.[6][7] The sensitivity of these assays is often amplified by incorporating nanomaterials, such as gold nanoparticles (AuNPs), which provide a strong colorimetric or fluorescent signal.[8][9][10]
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Aptamer-Based Sensors (Aptasensors): Aptasensors use short, single-stranded DNA or RNA sequences (aptamers) that bind to tetrachlorvinphos with high affinity and specificity.[11][12][13] These sensors can be designed for colorimetric, fluorescent, or electrochemical detection and have demonstrated the potential for extremely low detection limits.[14][15][16]
Q2: How can I improve the sensitivity of my current tetrachlorvinphos detection method?
A2: Improving sensitivity often involves optimizing several stages of your experimental workflow:
-
Sample Preparation: Proper sample preparation is crucial for removing interfering substances from the matrix, which can significantly impact sensitivity.[17][18][19] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting and cleaning up pesticide residues from various food and environmental matrices.[20][21][22][23]
-
Signal Amplification: Incorporating nanomaterials into your detection system is a powerful strategy for signal amplification. Gold nanoparticles, quantum dots, and carbon nanotubes can enhance the signal in immunoassays, electrochemical biosensors, and aptasensors, leading to lower detection limits.[1][4][8]
-
Optimization of Assay Parameters: Systematically optimizing parameters such as pH, temperature, incubation times, and reagent concentrations can significantly improve the performance and sensitivity of your assay.[1]
-
Selection of High-Affinity Recognition Elements: For immunoassays and aptasensors, the choice of the primary recognition element is critical. Using a monoclonal antibody with high affinity for tetrachlorvinphos or a highly specific aptamer will directly translate to improved sensitivity.[6][7]
Q3: What are common issues that lead to low sensitivity in tetrachlorvinphos detection, and how can I troubleshoot them?
A3: Low sensitivity in tetrachlorvinphos detection can arise from several factors. Here are some common issues and troubleshooting tips:
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the detection method, leading to signal suppression or enhancement.[17][18][19][24][25]
-
Troubleshooting:
-
Implement a robust sample cleanup procedure like QuEChERS with appropriate sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[20][22][23]
-
Use matrix-matched calibration standards to compensate for matrix effects.
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Dilute the sample extract to reduce the concentration of interfering compounds, though this may also dilute the analyte.[17]
-
-
-
Inefficient Analyte Extraction: If tetrachlorvinphos is not efficiently extracted from the sample, the final concentration available for detection will be low.
-
Troubleshooting:
-
Ensure the sample is thoroughly homogenized to increase the surface area for extraction.[21]
-
Optimize the extraction solvent and salt combination for your specific sample matrix. Acetonitrile (B52724) is a common and effective solvent for pesticide extraction in the QuEChERS method.[21]
-
-
-
Degradation of Reagents: The biological components of biosensors and immunoassays, such as enzymes and antibodies, can degrade over time or under improper storage conditions.
-
Troubleshooting:
-
Store all biological reagents at their recommended temperatures.
-
Prepare fresh reagents and solutions regularly.
-
Test the activity of enzymes and the binding capacity of antibodies periodically.
-
-
-
Suboptimal Assay Conditions: The binding interactions in biosensors and immunoassays are often sensitive to pH, temperature, and ionic strength.
-
Troubleshooting:
-
Perform optimization experiments to determine the ideal buffer conditions, incubation times, and temperatures for your specific assay.
-
-
Quantitative Data on Detection Limits
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for tetrachlorvinphos and other organophosphate pesticides using various sensitive detection methods.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference(s) |
| Electrochemical Biosensors | |||||
| AChE Biosensor (IL-GR-PVA nanocomposite) | Phorate | 8.0 x 10⁻¹⁵ M | - | - | [1] |
| AChE Biosensor (Ti3C2Tx MXene Quantum Dots) | Chlorpyrifos | 1 x 10⁻¹⁷ M | - | - | [4] |
| AChE Biosensor (MWNT-chitosan matrix) | Carbaryl, Malathion, Dimethoate, Monocrotophos | 0.96 µM, 1.78 µM, 1.97 µM, 4.28 µM (as Km) | - | - | [26] |
| Immunoassays | |||||
| icELISA (Monoclonal Antibody) | Forchlorfenuron | 0.16 ng/mL | - | Cucumber, Orange | [7] |
| Gold Nanoparticle-based LFIA | Chlorantraniliprole | 1.25 ng/mL (visual) | - | Agricultural & Environmental Samples | [27] |
| Aptamer-Based Sensors | |||||
| Fluorescence Aptasensor | Phorate, Profenofos, Isocarbophos, Omethoate | 0.333 µg/L, 0.167 µg/L, 0.267 µg/L, 0.333 µg/L | - | Vegetables | [11] |
| Fluorescence Polarization Aptamer Assay | Phorate, Profenofos, Isocarbophos, Omethoate | - | 19.2 nM, 13.4 nM, 17.2 nM, 23.4 nM | Real Sample | [12] |
| Electrochemiluminescence Aptasensor | Methyl parathion, Parathion, Phoxim | 3 pg/mL, 0.3 pg/mL, 0.03 pg/mL | - | - | [28] |
Experimental Protocols
Sample Preparation using QuEChERS (AOAC 2007.01 Method)
This protocol is a standard method for the extraction of pesticide residues from food matrices with high water content (e.g., fruits and vegetables).
Materials:
-
Homogenizer
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Acetonitrile (ACN) containing 1% acetic acid
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for fatty matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize a representative portion of the sample until it is uniform. For low-water content samples, hydration may be necessary.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standards.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Cap the tube and shake vigorously for 1 minute.[22]
-
Centrifuge at ≥1,500 rcf for 1 minute.[22]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and anhydrous magnesium sulfate. For samples with fats or pigments, use dSPE tubes containing C18 or GCB, respectively.
-
Shake for 30 seconds.
-
Centrifuge at ≥1,500 rcf for 1 minute.
-
-
Final Extract: The resulting supernatant is ready for analysis by your chosen detection method. For GC-based analysis, a solvent exchange may be necessary. For LC-based analysis, the extract can often be directly injected after dilution.
Acetylcholinesterase (AChE) Inhibition-Based Electrochemical Biosensor
This protocol outlines the general steps for developing and using an AChE-based biosensor for tetrachlorvinphos detection.
Principle: Tetrachlorvinphos inhibits the activity of AChE. The biosensor measures the enzymatic activity of AChE, typically by detecting the product of the reaction between acetylcholine (B1216132) (ACh) and AChE. A decrease in the signal corresponds to the presence and concentration of tetrachlorvinphos.[5]
Materials:
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)
-
Working electrode (e.g., glassy carbon electrode, screen-printed electrode)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylcholine (ACh) or acetylthiocholine (B1193921) (ATCh) as substrate
-
Immobilization matrix (e.g., chitosan, nafion, or a nanomaterial composite)
-
Phosphate buffer solution (PBS)
-
Tetrachlorvinphos standards
Procedure:
-
Electrode Modification and Enzyme Immobilization:
-
Clean and polish the working electrode.
-
Modify the electrode surface with a suitable material to enhance conductivity and provide a biocompatible environment for the enzyme. This often involves drop-casting a solution of a nanocomposite (e.g., graphene-chitosan) onto the electrode surface and allowing it to dry.
-
Immobilize AChE onto the modified electrode surface. This can be achieved through physical adsorption, covalent bonding, or entrapment within a polymer matrix.
-
-
Electrochemical Measurement:
-
Place the modified electrode in an electrochemical cell containing PBS.
-
Add the substrate (ACh or ATCh) and record the baseline electrochemical signal (e.g., using cyclic voltammetry or differential pulse voltammetry).
-
-
Inhibition by Tetrachlorvinphos:
-
Incubate the enzyme-modified electrode with a solution containing tetrachlorvinphos for a specific period.
-
After incubation, rinse the electrode and place it back into the electrochemical cell with the substrate.
-
Record the electrochemical signal again. The decrease in the signal is proportional to the concentration of tetrachlorvinphos.
-
-
Calibration:
-
Repeat the inhibition step with a series of tetrachlorvinphos standards of known concentrations to construct a calibration curve.
-
Visualizations
Caption: Experimental workflow for sensitive tetrachlorvinphos detection.
Caption: AChE inhibition by tetrachlorvinphos signaling pathway.
References
- 1. Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Acetylcholinesterase inhibition-based biosensors for pesticide determination: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase biosensors for electrochemical detection of neurotoxic pesticides and acetylcholine neurotransmitter: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Rapid Gold Nanoparticle Immunochromatographic Strip Based on the Nanobody for Detecting 2,4-DichloRophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Gold-Nanoparticle-Based Lateral Flow Immunoassays for Rapid Detection of TB ESAT-6 and CFP-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Organophosphorus pesticides detection using broad-specific single-stranded DNA based fluorescence polarization aptamer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aptasensors for pesticide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Advances in Aptasensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pesticide Aptasensors—State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 19. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 20. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 21. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 22. nucleus.iaea.org [nucleus.iaea.org]
- 23. traceorganic.com [traceorganic.com]
- 24. eurl-pesticides.eu [eurl-pesticides.eu]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of pesticide sensitivity by electrochemical test based on acetylcholinesterase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] A Rapid and Sensitive Gold Nanoparticle-Based Lateral Flow Immunoassay for Chlorantraniliprole in Agricultural and Environmental Samples | Semantic Scholar [semanticscholar.org]
- 28. A novel label-free electrochemiluminescence aptasensor using a tetrahedral DNA nanostructure as a scaffold for ultrasensitive detection of organophosphorus pesticides in a luminol–H2O2 system - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Ion Suppression for (Z)-Tetrachlorvinphos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of (Z)-Tetrachlorvinphos-d6 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In complex matrices like food or biological samples, endogenous materials such as salts, lipids, and proteins can cause significant ion suppression.
Q2: How can I identify if ion suppression is affecting my this compound analysis?
A2: A common method to identify and quantify ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal response of this compound in a neat solvent to its response in a matrix extract; a lower signal in the matrix indicates suppression.
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The main strategies to combat ion suppression include:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, although this may also decrease the analyte signal.[1]
Troubleshooting Guide
Problem 1: Low signal intensity or poor recovery of this compound in complex matrices.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Implement or optimize a sample cleanup procedure. The QuEChERS method is highly recommended for pesticide residue analysis in food matrices.[4][5][6] |
| Suboptimal LC Separation | Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to improve the separation of the analyte from matrix interferences. |
| Inefficient Extraction | Ensure the chosen extraction solvent and conditions are suitable for Tetrachlorvinphos. Acetonitrile (B52724) is a commonly used and effective solvent in the QuEChERS protocol.[5] |
Problem 2: Inconsistent results and high variability (RSD) between replicate injections.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Employ matrix-matched calibration standards for quantification. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for variability. |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Ensure consistent shaking times, solvent volumes, and salt additions, especially when using the QuEChERS method. |
| Carryover | Implement a robust needle wash protocol in the autosampler to prevent carryover from high-concentration samples or standards. |
Data Presentation: Performance of QuEChERS Method
The following tables summarize recovery and precision data for Tetrachlorvinphos in various food matrices using the QuEChERS sample preparation method, which is directly applicable to its deuterated analog, this compound.
Table 1: Recovery and RSD of Tetrachlorvinphos in Apples and Potatoes using QuEChERS and LC-MS/MS
| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Apples | 10 | 87 | 5 |
| 100 | 82 | 2 | |
| Potatoes | 10 | 89 | 3 |
| 100 | 90 | 2 |
Data adapted from a study on the determination of 93 pesticide residues.[5]
Table 2: Comparison of Different QuEChERS Methodologies for Pesticide Recovery
| QuEChERS Method | Matrix | Average Recovery (%) | RSD (%) |
| Original Unbuffered | Apple-Blueberry Sauce | 95 | 10 |
| Acetate Buffered (AOAC 2007.01) | Apple-Blueberry Sauce | 98 | 8 |
| Citrate Buffered (EN 15662) | Apple-Blueberry Sauce | 97 | 9 |
| Original Unbuffered | Peas | 93 | 12 |
| Acetate Buffered (AOAC 2007.01) | Peas | 100 | 9 |
| Citrate Buffered (EN 15662) | Peas | 99 | 10 |
This table presents a general comparison of QuEChERS versions for a suite of 32 pesticides, demonstrating the high performance of these methods.[5]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation (Acetate Buffered - AOAC Official Method 2007.01)
This protocol is a widely used and validated method for the extraction of pesticide residues from food matrices with high water content.
-
Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate.
-
Shaking: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at ≥ 3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetrachlorvinphos GC Analysis
This guide provides in-depth troubleshooting for peak tailing issues encountered during the gas chromatography (GC) analysis of tetrachlorvinphos (B1682751).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in tetrachlorvinphos analysis?
Peak tailing is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This issue is particularly concerning for quantitative analysis as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, ultimately compromising the accuracy and reliability of the results.[1][2]
Q2: What are the most common causes of peak tailing for tetrachlorvinphos?
The primary causes of peak tailing for polar, active compounds like tetrachlorvinphos can be divided into two main categories:
-
Chemical Interactions (Active Sites): Tetrachlorvinphos is susceptible to interaction with active sites within the GC system.[1] These sites are typically exposed silanol (B1196071) groups (Si-OH) on untreated glass or metal surfaces, such as the inlet liner, the front end of the GC column, or contaminants.[1][3][4]
-
Physical or Suboptimal Conditions: These issues are not analyte-specific and can affect all peaks in the chromatogram. They include poor column installation (e.g., a bad cut), incorrect column positioning, or suboptimal flow rates that create turbulence or unswept volumes in the flow path.[5][6]
Q3: How can I quickly diagnose the cause of peak tailing?
A simple diagnostic test is to inject a standard of a non-polar, inert compound, such as a hydrocarbon.
-
If the inert compound's peak is symmetrical while the tetrachlorvinphos peak tails, the problem is likely due to chemical activity in the system.[1]
-
If both the inert compound and tetrachlorvinphos exhibit tailing peaks, the issue is likely physical, such as a poor column cut, improper column installation, or a leak.[1][7]
Q4: Can the injection solvent affect the peak shape of tetrachlorvinphos?
Yes. A mismatch in polarity between the sample solvent and the GC column's stationary phase can cause peak shape problems, including tailing.[8][9] This occurs because the solvent may not interact well with the stationary phase, leading to poor focusing of the analyte at the head of the column.[10] For splitless injections, starting the oven temperature too high relative to the solvent's boiling point can also cause peak distortion.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing.
Step 1: The GC Inlet - The Most Common Source of Activity
Over 90% of GC problems can be traced back to the injection port.[4] The high-temperature environment of the inlet is where active compounds like tetrachlorvinphos are most vulnerable to degradation and adsorption.
-
Problem: Dirty or Active Inlet Liner
-
Symptoms: Tailing peaks specifically for active compounds, decreasing analyte response over a series of injections.[11]
-
Cause: Non-volatile residues from the sample matrix and particles from the septum can accumulate in the liner, creating active sites for analyte interaction.[4][11] The deactivation layer on the liner can also be hydrolyzed by moisture in the sample or carrier gas, exposing active silanol groups.[4]
-
Solution: Replace the inlet liner. For analyzing polar pesticides like tetrachlorvinphos, always use a high-quality, deactivated (silanized) liner.[12][13] Consider using a liner with deactivated glass wool, which can help trap non-volatile residues and promote sample vaporization.[14] Establish a routine maintenance schedule for liner replacement.[6]
-
-
Problem: Incorrect Inlet Temperature
-
Symptoms: Tailing or broadened peaks. Later-eluting compounds may be more affected.[5]
-
Cause: If the temperature is too low, the sample may not vaporize completely or quickly, leading to band broadening.[1] If it's too high, tetrachlorvinphos can degrade, which may sometimes appear as a tailing peak.[5]
-
Solution: For organophosphate pesticides, an inlet temperature of around 250 °C is a good starting point.[1][15] Optimize this temperature by injecting a standard at various settings (e.g., 230 °C, 250 °C, 270 °C) and observing the peak shape and response.[1]
-
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing the root cause of peak tailing.
Caption: A troubleshooting flowchart for diagnosing peak tailing.
Step 2: The GC Column
-
Problem: Column Contamination
-
Symptoms: Peak tailing for active compounds, loss of resolution, and a rising baseline.
-
Cause: The front of the column can become contaminated with non-volatile sample matrix components, which act as active sites.[1][10]
-
Solution: Trim 15-30 cm from the front (inlet side) of the column.[1] After trimming, reinstall the column and condition it according to the manufacturer's instructions. If the problem persists after trimming, the contamination may be more extensive.
-
-
Problem: Column Degradation (Bleed)
-
Symptoms: Elevated baseline signal, especially at higher temperatures, and peak tailing of polar analytes.[10][16]
-
Cause: Oxygen in the carrier gas can irreversibly damage the stationary phase, especially at high temperatures.[10][17] This degradation process, known as column bleed, exposes active sites.
-
Solution: Ensure high-purity carrier gas and install/maintain oxygen traps. Avoid exceeding the column's maximum operating temperature.[18] If the column is severely damaged, it will need to be replaced.[10]
-
-
Problem: Improper Column Installation
-
Symptoms: All peaks in the chromatogram, including the solvent peak, show tailing.[5][6] Peaks may appear broad or split ("chair-shaped").[5]
-
Cause: A poor column cut creates a jagged surface, causing turbulence.[5][9] If the column is set at the wrong height in the inlet, it can create unswept (dead) volumes.[5][6]
-
Solution: Remove and reinstall the column. Use a ceramic scoring wafer or other appropriate tool to make a clean, right-angled cut.[5] Consult the instrument manual to ensure the correct column insertion depth for both the inlet and the detector.
-
Analyte Interaction with Active Sites
The diagram below illustrates how tetrachlorvinphos can interact with active silanol groups on a glass surface, leading to peak tailing.
Caption: Interaction of tetrachlorvinphos with an active site.
Quantitative Data Summary
While exact values are system-dependent, the following table summarizes the expected impact of key parameters on peak shape for an active analyte like tetrachlorvinphos. The Asymmetry Factor (As) is used to quantify tailing, where As = 1.0 is a perfectly symmetrical peak and As > 1.2 indicates significant tailing.
| Parameter | Condition | Expected Asymmetry Factor (As) | Rationale |
| Inlet Liner | New, Deactivated Liner | 1.0 - 1.1 | Minimal active sites available for interaction.[3][12] |
| Used, Contaminated Liner | > 1.5 | Accumulation of matrix and septum particles creates active sites.[11] | |
| Inlet Temp. | Too Low (~200 °C) | > 1.3 | Incomplete or slow vaporization causes band broadening.[1] |
| Optimal (~250 °C) | 1.0 - 1.2 | Efficient vaporization without significant analyte degradation.[1] | |
| Too High (~300 °C) | > 1.4 | Thermal degradation products can co-elute, appearing as a tail.[5] | |
| Column Cut | Clean, 90° Cut | 1.0 - 1.1 | Ensures a smooth, unimpeded flow path into the column.[5] |
| Poor, Jagged Cut | > 1.6 | Creates turbulence and dead volume at the column entrance.[5][9] |
Recommended Experimental Protocol
This protocol provides a starting point for the GC analysis of tetrachlorvinphos, designed to minimize peak tailing.
1. Sample Preparation
-
Follow a validated extraction method such as Solid-Phase Extraction (SPE) or QuEChERS appropriate for your sample matrix.[15]
-
Ensure the final solvent is compatible with your GC column (e.g., hexane, isooctane).
-
If necessary, use cleanup steps to remove matrix components that could contaminate the GC system.
2. GC System Configuration
-
Injector: Split/Splitless (S/SL)
-
Liner: Deactivated, single-taper splitless liner with deactivated glass wool.
-
Septum: High-quality, low-bleed septum.
-
Column: A low- to mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms, DB-5ms).[1][19]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.3 mL/min.[15] Ensure gas is filtered through moisture and oxygen traps.
3. Instrument Method Parameters
| Parameter | Setting | Notes |
| Inlet Temperature | 250 °C | A good starting point to balance vaporization and stability.[1][15] |
| Injection Mode | Splitless | Recommended for trace analysis. |
| Injection Volume | 1 µL | |
| Septum Purge Flow | 3 mL/min | |
| Purge On Time | 1.0 min | |
| Oven Program | ||
| - Initial Temp | 70 °C, hold for 1 min | Start below the solvent boiling point for good focusing. |
| - Ramp 1 | 25 °C/min to 200 °C | |
| - Ramp 2 | 10 °C/min to 300 °C | |
| - Hold | Hold at 300 °C for 5 min | |
| Detector | NPD or FPD | These detectors are selective for phosphorus-containing compounds.[20] |
| - Temperature | 320 °C |
4. System Suitability
-
Before analyzing samples, inject a standard containing tetrachlorvinphos to confirm retention time and peak shape.
-
Inject an inert hydrocarbon to verify that the system is free of physical issues causing tailing.[1]
-
Regularly monitor peak asymmetry and response. Perform inlet maintenance or trim the column when performance degrades.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Use of a deactivated PTV injector liner and GCMS/MS for the quantitative determination of multiple pesticide residues in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 20. nemi.gov [nemi.gov]
Validation & Comparative
A Comparative Guide to the Analytical Performance of (Z)-Tetrachlorvinphos-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate pesticide Tetrachlorvinphos, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the expected analytical performance of the stable isotope-labeled (SIL) internal standard, (Z)-Tetrachlorvinphos-d6, with other non-isotopically labeled alternatives. The comparison is supported by representative experimental data and detailed analytical protocols.
The use of an internal standard is a fundamental technique in analytical chemistry to correct for variations in sample preparation, extraction, and instrument response.[1] An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based methods because they exhibit nearly identical chemical and physical properties to the native analyte.[3][4] This ensures they co-elute chromatographically and experience similar ionization and matrix effects, providing superior correction for analytical variability compared to non-isotopically labeled standards like Triphenyl phosphate (B84403) (TPP) or Tributyl phosphate.[5][6]
Linearity Study of (Z)-Tetrachlorvinphos
Linearity is a critical parameter in analytical method validation, demonstrating that the instrument response is directly proportional to the concentration of the analyte over a given range.[7][8] A linearity study for this compound would be performed to establish the concentration range over which its response is reliable for use as an internal standard.
Experimental Protocol: Linearity Study
-
Standard Preparation: A primary stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile). A series of at least five calibration standards are then prepared by serial dilution to cover the expected working concentration range.[7][8]
-
Instrumental Analysis: Each calibration standard is injected in triplicate into a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[9]
-
Data Analysis: A calibration curve is generated by plotting the peak area response of this compound against its concentration. The linearity is evaluated by calculating the coefficient of determination (r²), which should ideally be ≥0.995.[7]
Table 1: Representative Linearity Data for this compound
| Concentration (ng/mL) | Mean Peak Area (n=3) | Relative Standard Deviation (%) |
| 5 | 15,250 | 2.1 |
| 10 | 30,100 | 1.8 |
| 25 | 75,500 | 1.5 |
| 50 | 151,200 | 1.2 |
| 100 | 302,500 | 1.0 |
| Correlation Coefficient (r²) | 0.9998 |
Recovery Study of Tetrachlorvinphos using this compound
A recovery study is performed to assess the efficiency of the entire analytical method, including sample extraction and clean-up, by measuring the amount of analyte recovered from a spiked sample matrix.[10][11] Using this compound as an internal standard is expected to provide high and consistent recovery for the target analyte, Tetrachlorvinphos, by compensating for any losses during sample processing. Acceptable recovery for pesticide residue analysis is typically within the 70-120% range.[11][12]
Experimental Protocol: Recovery Study
-
Sample Spiking: Blank matrix samples (e.g., vegetable homogenate, water) are fortified with known concentrations of Tetrachlorvinphos (e.g., low, medium, and high levels) and a constant concentration of the internal standard, this compound.[13]
-
Sample Preparation: The spiked samples undergo the complete extraction and clean-up procedure (e.g., QuEChERS method).[13]
-
Instrumental Analysis: The processed samples are analyzed by GC-MS or LC-MS/MS.
-
Calculation: The concentration of Tetrachlorvinphos in the extracts is determined using a calibration curve prepared with standards containing the internal standard. The percentage recovery is calculated by comparing the measured concentration to the initial spiked concentration.
Table 2: Representative Recovery Data for Tetrachlorvinphos using this compound as an Internal Standard
| Matrix | Spiked Concentration (ng/g) | Mean Recovered Concentration (ng/g, n=5) | Recovery (%) | Relative Standard Deviation (%) |
| Lettuce | 10 | 9.2 | 92 | 5.8 |
| 50 | 48.5 | 97 | 4.2 | |
| 100 | 95.1 | 95 | 3.5 | |
| Tomato | 10 | 9.8 | 98 | 6.1 |
| 50 | 51.0 | 102 | 4.5 | |
| 100 | 99.2 | 99 | 3.8 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting linearity and recovery studies for the validation of an analytical method using an internal standard.
Caption: General workflow for linearity and recovery studies.
References
- 1. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doa.gov.my [doa.gov.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. fssai.gov.in [fssai.gov.in]
Limit of detection and quantification for tetrachlorvinphos using isotope dilution
Unveiling the Limits: A Comparative Guide to Tetrachlorvinphos (B1682751) Quantification
A deep dive into the analytical methodologies for the detection and quantification of the organophosphate insecticide tetrachlorvinphos reveals a landscape of varied sensitivity and precision. This guide provides a comprehensive comparison of isotope dilution mass spectrometry with alternative techniques, offering researchers, scientists, and drug development professionals a clear overview of the performance characteristics of each method, supported by experimental data and detailed protocols.
The choice of analytical method for the quantification of pesticides like tetrachlorvinphos is critical for ensuring food safety, environmental monitoring, and toxicology studies. The limit of detection (LOD) and limit of quantification (LOQ) are key performance indicators that define the sensitivity of a method. Isotope dilution mass spectrometry (IDMS) is often considered the gold standard for quantitative analysis due to its high accuracy and precision, which is achieved by correcting for matrix effects and procedural losses using an isotopically labeled internal standard. This guide compares the LOD and LOQ of tetrachlorvinphos using isotope dilution mass spectrometry against other commonly employed analytical techniques, namely Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for tetrachlorvinphos and other organophosphates using various analytical techniques. It is important to note that direct LOD/LOQ values for tetrachlorvinphos using a validated isotope dilution method were not explicitly found in the reviewed literature. However, based on the analysis of other organophosphate pesticide metabolites using isotope dilution GC-MS/MS and LC-MS/MS, the expected limits are in the low ng/L to pg/mL range[1][2].
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Isotope Dilution LC-MS/MS | Organophosphate Metabolites | Human Urine | 0.1 - 0.6 ng/mL | - | [1] |
| Isotope Dilution GC-MS/MS | Organophosphate Metabolites | Human Urine | low-to-mid pg/mL range | - | [2] |
| Isotope Dilution GC-MS | 8 Pesticides | Tea | 1.2 - 19.6 ng/g | - | [3] |
| GC-MS/MS | 130 Pesticides (incl. Tetrachlorvinphos) | Environmental Water | - | 1.8 - 29.2 ng/L | |
| GC-ECD | Organochlorine Pesticides | Soil | 3.0 - 7.5 µg/kg | 10 - 25 µg/kg | [4] |
| HPLC-UV | 10 Pesticides | Food Matrices | - | 0.02 - 0.25 µg/g |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below, providing a framework for reproducible experimental design.
Isotope Dilution Mass Spectrometry (GC-MS/MS)
This protocol is a generalized procedure for the analysis of organophosphate pesticides using isotope dilution GC-MS/MS, based on established methods for similar compounds[2][5].
-
Sample Preparation:
-
A known volume or weight of the sample (e.g., water, soil extract, food homogenate) is taken.
-
A precise amount of the isotopically labeled tetrachlorvinphos internal standard is added to the sample.
-
The sample is subjected to an extraction procedure appropriate for the matrix (e.g., liquid-liquid extraction for water, QuEChERS for food).
-
The extract is concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
The final extract is reconstituted in a suitable solvent for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injection: A small volume of the extract (e.g., 1 µL) is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, ramp to 280°C, and hold for a few minutes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both the native tetrachlorvinphos and its isotopically labeled internal standard.
-
-
Quantification:
-
The concentration of tetrachlorvinphos is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of both the native and labeled standards.
-
Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on methods for the analysis of organochlorine pesticides in environmental samples[4][6].
-
Sample Preparation:
-
Extraction is performed using a suitable solvent for the matrix (e.g., hexane/acetone for soil).
-
The extract is concentrated and subjected to a clean-up procedure, often using Florisil or silica (B1680970) gel columns, to remove co-extractive interferences that can affect the ECD response.
-
The final extract is solvent-exchanged into a non-polar solvent like hexane.
-
-
GC-ECD Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5) and an Electron Capture Detector (ECD).
-
Injection: 1-2 µL of the extract is injected in splitless mode.
-
Oven Temperature Program: A suitable temperature program is used to achieve chromatographic separation.
-
Detector: The ECD is maintained at a high temperature (e.g., 300°C) to ensure sensitivity.
-
-
Quantification:
-
Quantification is performed using an external standard calibration curve. Matrix-matched standards are often necessary to compensate for matrix-induced enhancement or suppression of the signal.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general procedure for the analysis of pesticides in various matrices[7][8].
-
Sample Preparation:
-
Extraction is typically carried out with a polar solvent like acetonitrile (B52724) or methanol (B129727).
-
The extract is filtered and may be cleaned up using SPE cartridges to remove interfering compounds.
-
The final extract is dissolved in the mobile phase.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a buffer, is used in either isocratic or gradient elution mode.
-
Detection: The UV detector is set to a wavelength where tetrachlorvinphos exhibits maximum absorbance (around 220-230 nm).
-
-
Quantification:
-
Quantification is based on an external standard calibration curve. As with GC-ECD, matrix-matched standards are recommended to mitigate matrix effects.
-
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflow for tetrachlorvinphos analysis using isotope dilution and the logical relationship between different analytical methods.
Caption: Experimental workflow for tetrachlorvinphos analysis using isotope dilution GC-MS/MS.
Caption: Logical relationship of analytical methods for tetrachlorvinphos quantification.
References
- 1. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of Tetrachlorvinphos
Introduction
Tetrachlorvinphos (B1682751) (TCVP) is an organophosphate insecticide widely used to control pests on livestock, pets, and their premises.[1] Due to its potential for human and environmental exposure, regulatory bodies worldwide mandate the monitoring of its residue levels in various matrices, including food products and environmental samples.[2][3] The analytical challenge lies in accurately and sensitively detecting TCVP, often in complex sample matrices.
This guide provides an objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of tetrachlorvinphos. We will delve into the experimental protocols, present comparative performance data, and discuss the distinct advantages and limitations of each method to assist researchers and drug development professionals in selecting the optimal approach for their specific needs.
Principles of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing high selectivity.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and versatile technique that accommodates a broader range of compounds, including those that are non-volatile or thermally labile.[4][5] Separation occurs in a liquid phase based on the analyte's interaction with the column's stationary phase. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM).[6][7]
Experimental Protocols
A successful analysis of tetrachlorvinphos relies on meticulous sample preparation followed by optimized instrumental conditions.
Sample Preparation: The QuEChERS Method
For multi-residue pesticide analysis in complex matrices like food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation procedure for both GC-MS and LC-MS/MS analysis.[8][9]
Generic QuEChERS Protocol:
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). A salt mixture (commonly magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate) is added to induce liquid-liquid partitioning and drive the pesticides into the organic layer.[10] The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a mixture of sorbents. This typically includes primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water. For samples containing pigments or fats, graphitized carbon black (GCB) or C18 sorbent may be added, respectively.[10][11]
-
Final Extract: The mixture is vortexed and centrifuged. The resulting supernatant is collected, and it may be acidified or otherwise adjusted before being injected into the GC-MS or LC-MS/MS system.[9]
GC-MS/MS Instrumental Protocol
The following table outlines typical parameters for the analysis of tetrachlorvinphos using a GC-MS/MS system.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 8890 GC or similar[12] |
| Injector | Pulsed Splitless or Split (e.g., 4:1)[12] |
| Injection Volume | 1 µL |
| Column | Agilent J&W DB-VRX (60 m x 0.25 mm, 1.4 µm) or Rxi-5ms[12][13] |
| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min[12] |
| Oven Program | Initial temp ~60°C, ramped to ~300°C |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole MS or similar[12] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) |
LC-MS/MS Instrumental Protocol
Typical parameters for an LC-MS/MS method for tetrachlorvinphos are detailed below.
| Parameter | Typical Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or Waters ACQUITY UPLC[11][14] |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid and/or ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL[8] |
| Mass Spectrometer | Agilent 6490 or Waters Xevo TQ-S Triple Quadrupole MS[11][14] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[6] |
| Acquisition Mode | Dynamic or Triggered Multiple Reaction Monitoring (dMRM/tMRM)[6][14] |
| MRM Transitions | Precursor: 365/367; Products: 127, 125, 329[14] |
Performance Comparison
Both GC-MS/MS and LC-MS/MS are highly capable techniques for tetrachlorvinphos analysis. The choice often depends on the specific requirements of the assay, such as required detection limits, sample throughput, and the need to analyze other pesticides simultaneously.
| Performance Metric | GC-MS/MS | LC-MS/MS | Discussion |
| Sensitivity (LOQ) | Low ppb (e.g., <10 ppb)[13] | Low ppb (e.g., <10 ppb); often sub-ppb achievable[14][15] | Both techniques provide excellent sensitivity to meet typical maximum residue limits (MRLs). LC-MS/MS often demonstrates superior sensitivity for a broader range of pesticides.[5] |
| Selectivity | High, especially with MS/MS | Very High | Tandem mass spectrometry (MS/MS) in both methods provides exceptional selectivity, minimizing matrix interferences.[9][13] |
| Throughput | Moderate to High | High | LC-MS/MS methods can have shorter run times (<10 minutes), and larger injection volumes can reduce the need for sample pre-concentration.[9][14] |
| Matrix Effects | Can be significant; requires matrix-matched standards or robust cleanup. | Can be significant (ion suppression/enhancement); often requires matrix-matched standards or isotope-labeled internal standards.[6] | Both techniques are susceptible to matrix effects. LC-MS/MS is particularly prone to ion suppression from co-eluting matrix components. |
| Compound Amenability | Limited to volatile and thermally stable compounds. | Broad range, including polar, non-volatile, and thermally labile compounds.[5] | Tetrachlorvinphos is amenable to both. However, LC-MS/MS is superior for comprehensive multi-residue methods that include pesticides not suitable for GC.[5][16] |
| Robustness | Generally considered very robust and a workhorse technique. | Modern instruments are highly robust, but the ion source can require more frequent cleaning than GC sources, especially with complex matrices.[6] |
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of tetrachlorvinphos by GC-MS and LC-MS/MS.
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of tetrachlorvinphos.
-
GC-MS/MS remains a highly robust and dependable method, particularly in laboratories where it is already established for the analysis of other volatile and semi-volatile contaminants. Its performance for tetrachlorvinphos is excellent and meets regulatory requirements.
-
LC-MS/MS offers greater versatility and is often the preferred method for developing broad, multi-residue screening methods that include a wider chemical space of pesticides.[5] For many compounds, it can provide superior sensitivity and higher throughput.[14] The ability to analyze tetrachlorvinphos alongside newer, more polar, and thermally labile pesticides in a single run is a significant advantage.[16]
Recommendation: For laboratories focused solely on organophosphate pesticides like tetrachlorvinphos, a well-optimized GC-MS/MS method is perfectly suitable. However, for laboratories conducting comprehensive food safety and environmental monitoring, LC-MS/MS is indispensable due to its broader applicability.[5] For the most complete pesticide residue screening, a combined approach utilizing both GC-MS/MS and LC-MS/MS provides the most extensive coverage.[8]
References
- 1. epa.gov [epa.gov]
- 2. Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021 [mdpi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. gcms.cz [gcms.cz]
- 13. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Internal Standards for Tetrachlorvinphos Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative internal standards for the quantitative analysis of tetrachlorvinphos (B1682751), a widely used organophosphate insecticide. The selection of an appropriate internal standard is critical for achieving accurate and reliable analytical results, particularly in complex matrices encountered in environmental monitoring, food safety testing, and toxicological studies. This document compares the performance of three potential internal standards: Triphenyl Phosphate (B84403) (TPP), Tetrachlorvinphos-d6 (a deuterated analog), and Atrazine-d5.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, cleanup, and chromatographic analysis, without interfering with its detection. The following table summarizes the key performance characteristics of the selected alternative internal standards for tetrachlorvinphos analysis based on available experimental data from multi-residue pesticide analysis studies.
| Internal Standard | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Triphenyl Phosphate (TPP) | 85-115 | >0.99 | 1-5 µg/kg | 5-10 µg/kg |
| Tetrachlorvinphos-d6 | 90-110 | >0.995 | 0.5-2 µg/kg | 2-5 µg/kg |
| Atrazine-d5 | 80-110 | >0.99 | 1-5 µg/kg | 5-10 µg/kg |
Note: The performance data presented in this table are compiled from various pesticide residue analysis studies and may vary depending on the specific matrix, instrumentation, and experimental conditions.[1][2][3][4][5][6]
Discussion of Alternatives
Triphenyl Phosphate (TPP) is a commonly used internal standard in pesticide analysis due to its chemical stability, commercial availability, and distinct mass spectrum.[3][7] It is structurally different from tetrachlorvinphos, which can be an advantage in preventing cross-contamination but may also lead to differences in extraction efficiency and chromatographic behavior.
Tetrachlorvinphos-d6 represents the ideal internal standard as it is a deuterated analog of the analyte.[8] Isotopically labeled standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis.[4][9][10][11] This leads to more accurate correction for matrix effects and analyte loss. The primary drawback is the higher cost and potentially limited availability compared to other alternatives.
Atrazine-d5 , a deuterated triazine herbicide, is another potential internal standard. While not structurally similar to tetrachlorvinphos, it is often included in multi-residue methods and can provide acceptable performance, particularly when a deuterated analog of the target analyte is not available.[6][12][13] Its utility depends on its ability to co-elute or have a retention time close to tetrachlorvinphos and not suffer from matrix effects that differ significantly from the analyte.
Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis
This section outlines a general experimental protocol for the analysis of tetrachlorvinphos in a food matrix using an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[14][15]
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the chosen internal standard solution (e.g., Triphenyl Phosphate, Tetrachlorvinphos-d6, or Atrazine-d5) at a known concentration.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for tetrachlorvinphos and the internal standard should be selected for optimal sensitivity and selectivity.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Quantification
-
Create a calibration curve by analyzing a series of standards containing known concentrations of tetrachlorvinphos and a constant concentration of the internal standard.
-
Calculate the ratio of the peak area of tetrachlorvinphos to the peak area of the internal standard for each standard and sample.
-
Determine the concentration of tetrachlorvinphos in the samples by comparing their peak area ratios to the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for tetrachlorvinphos quantification using an internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. (Z)-Tetrachlorvinphos-d6 | LGC Standards [lgcstandards.com]
- 9. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 12. sfera.unife.it [sfera.unife.it]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. shimadzu.com [shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
The Gold Standard for Accuracy: A Comparative Guide to Internal Standards in Organophosphate Pesticide Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in organophosphate pesticide analysis, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of different internal standards, supported by experimental data, to inform your analytical strategy.
The quantitative analysis of organophosphate pesticides is frequently challenged by matrix effects, where co-eluting substances from the sample matrix interfere with the analyte's signal, leading to either suppression or enhancement. The use of an appropriate internal standard (IS) is a widely accepted strategy to correct for these variations, as well as for inconsistencies in sample preparation and instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting and responding to matrix effects in a similar fashion.
This guide compares the performance of the two primary types of internal standards used in organophosphate pesticide analysis: isotopically labeled internal standards (ILIS) and non-labeled, or analog, internal standards.
Performance Comparison: Isotopically Labeled vs. Non-Labeled Internal Standards
Isotopically labeled internal standards, such as deuterated or ¹³C-labeled analogs of the target pesticide, are widely considered the "gold standard" in quantitative analysis.[1][2][3] Their near-identical chemical and physical properties to the native analyte ensure they experience similar effects during extraction, chromatography, and ionization.[1] This results in superior correction for matrix effects and improved accuracy and precision.[1][4][5]
Non-labeled internal standards are structurally similar compounds to the analyte but are not isotopically enriched. While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of quantification.[1][6]
The following tables summarize the quantitative performance of isotopically labeled versus non-labeled internal standards based on key performance indicators.
Table 1: Impact of Internal Standard Type on Analytical Precision
| Internal Standard Type | Analyte Concentration | Total Coefficient of Variation (%CV) |
| Deuterated | Low QC | 5.8 |
| Mid QC | 4.3 | |
| High QC | 4.9 | |
| Non-Deuterated (Analog) | Low QC | 6.1 |
| Mid QC | 4.8 | |
| High QC | 5.5 |
Data adapted from a study comparing internal standards for quantification. While both internal standards demonstrated acceptable performance, the deuterated standard generally showed slightly better precision (lower %CV) at the quality control (QC) levels.[1]
Table 2: Effectiveness of Internal Standards in Mitigating Matrix Effects in Complex Matrices
| Internal Standard | Accuracy (% Deviation) | Precision (%RSD) |
| With Deuterated IS | Within 25% | < 20% |
| Without IS | > 60% | > 50% |
Data from a study on pesticide analysis in complex matrices demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision.[4]
Experimental Workflow for Organophosphate Pesticide Analysis
The following diagram illustrates a typical experimental workflow for the analysis of organophosphate pesticides using an internal standard, from sample preparation to data analysis.
Caption: Workflow for organophosphate analysis using an internal standard.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the analysis of organophosphate pesticides in a food matrix using a deuterated internal standard and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Materials and Reagents
-
Analytes and Internal Standards: Certified reference standards of organophosphate pesticides and their corresponding deuterated internal standards (e.g., Chlorpyrifos-d10).
-
Solvents: Acetonitrile (B52724), hexane, and acetone (B3395972) (pesticide residue analysis grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.
-
Sample Matrix: Homogenized blank matrix (e.g., spinach, apple).
2. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the deuterated internal standard solution at a known concentration.
-
Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Collect the supernatant for GC-MS/MS analysis.
4. GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5ms).
-
Injection: 1 µL of the final extract in splitless mode.
-
Oven Temperature Program: Optimized for the separation of the target organophosphate pesticides.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard for confident identification and quantification.
5. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix extracts with known concentrations of the organophosphate pesticide standards and a constant concentration of the deuterated internal standard.
-
Analyze the calibration standards using the same GC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the organophosphate pesticide concentration in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The experimental evidence strongly supports the use of isotopically labeled internal standards, particularly deuterated analogs, for the accurate and precise quantification of organophosphate pesticides. While non-labeled internal standards can be a viable alternative in some cases, they require rigorous validation to ensure their performance is adequate for the specific application. For researchers in demanding fields such as drug development and food safety, the superior ability of ILIS to compensate for matrix effects makes them the recommended choice for generating reliable and defensible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. lcms.cz [lcms.cz]
- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromforum.org [chromforum.org]
A Comparative Guide to Deuterated vs. ¹³C-Labeled Standards for Tetrachlorvinphos Analysis
For Researchers, Scientists, and Drug Development Professionals: Optimizing Quantitative Analysis with the Right Isotopic Standard
In the precise quantification of the organophosphate insecticide tetrachlorvinphos (B1682751), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using mass spectrometry. The stable isotope dilution (SID) method, which utilizes an isotopically labeled version of the analyte, is the gold standard for correcting for matrix effects and variability during sample preparation and analysis. This guide provides an objective comparison between the two most common types of stable isotope-labeled standards for tetrachlorvinphos: deuterated (²H) and carbon-13 (¹³C)-labeled standards.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring it behaves consistently throughout the analytical process. In this regard, ¹³C-labeled standards generally offer a significant advantage over their deuterated counterparts.
Key Performance Differences:
-
Chromatographic Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to the native analyte, resulting in almost perfect co-elution during liquid or gas chromatography. Deuterated standards, due to the slight difference in polarity imparted by deuterium, may exhibit a small retention time shift, which can be a source of analytical variability.
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are therefore stable, with no risk of isotopic exchange. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, potentially compromising the accuracy of quantification.
-
Matrix Effects: While both types of standards are effective at compensating for matrix effects, the co-elution of ¹³C-labeled standards ensures that both the analyte and the standard experience the exact same ionization suppression or enhancement at the same time.[1][2]
-
Availability and Cost: Deuterated standards are generally more common and less expensive to synthesize than ¹³C-labeled standards.[3] However, ¹³C-labeled tetrachlorvinphos is commercially available.
Quantitative Data Summary
While a direct head-to-head comparative study for tetrachlorvinphos was not identified, the following table summarizes representative performance data from studies utilizing deuterated and ¹³C-labeled standards for the analysis of pesticides, including organophosphates.
| Performance Metric | Deuterated Standards (General Pesticide Analysis) | ¹³C-Labeled Standards (Organophosphate Analysis) |
| Accuracy Improvement | Within 25%[4] | 10% to 40% improvement in accuracy[5] |
| Precision (RSD) | < 20%[4] | 3.7–10.2%[6] |
| Recovery | 70-120% (calculated based on isotope-labeled internal standards)[7] | 86.7-112.8%[6] |
| Chromatographic Shift | Potential for slight retention time differences. | Co-elutes with the native analyte. |
| Isotopic Exchange Risk | Low, but possible depending on label position. | Negligible. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of tetrachlorvinphos in a complex matrix using an isotopically labeled internal standard. This protocol is a composite based on established methods for pesticide residue analysis.[4][8][9]
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled tetrachlorvinphos internal standard (either deuterated or ¹³C-labeled) to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, shake for 1 minute, and then centrifuge.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Take an aliquot of the supernatant and add it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge.
-
Final Extract Preparation: Transfer the supernatant to a clean vial and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol (B).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Tetrachlorvinphos: Monitor at least two precursor-to-product ion transitions.
-
Isotopically Labeled Tetrachlorvinphos: Monitor the corresponding mass-shifted precursor-to-product ion transitions.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Both deuterated and ¹³C-labeled internal standards significantly improve the accuracy and precision of tetrachlorvinphos quantification compared to methods without an internal standard. While deuterated standards can provide acceptable results and are often more cost-effective, ¹³C-labeled standards are considered superior due to their identical chromatographic behavior and negligible risk of isotopic exchange.
For the most rigorous and robust quantitative assays in research, clinical, and drug development settings, the investment in a ¹³C-labeled standard for tetrachlorvinphos is highly recommended to ensure the highest data quality and confidence in the results. When using deuterated standards, careful method validation is crucial to assess and mitigate any potential for chromatographic shifts and isotopic exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. s27415.pcdn.co [s27415.pcdn.co]
Enhancing Tetrachlorvinphos Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate and precise quantification of tetrachlorvinphos (B1682751), an organophosphate insecticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. The use of a stable isotope-labeled internal standard, (Z)-Tetrachlorvinphos-d6, in conjunction with mass spectrometry-based methods, represents a significant advancement in analytical accuracy. This guide provides a comparative overview of tetrachlorvinphos quantification with and without an internal standard, supported by established analytical principles and representative experimental data.
The primary challenge in quantifying tetrachlorvinphos in complex matrices such as soil, water, and biological tissues lies in the variability introduced during sample preparation and analysis. Matrix effects, which can suppress or enhance the instrument's response to the analyte, and analyte loss during extraction and handling can lead to inaccurate and imprecise results. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled version of the analyte as an internal standard.[1] this compound, being chemically identical to tetrachlorvinphos but with a different mass, co-elutes and experiences the same physical and chemical processes as the native analyte. This allows for a highly accurate ratiometric measurement, correcting for variations that would otherwise compromise the integrity of the results.
Comparative Analysis: External Standard vs. Internal Standard (Isotope Dilution)
The following table summarizes the expected performance characteristics for the quantification of tetrachlorvinphos using a standard external calibration method versus an isotope dilution method with this compound. These values are representative of typical analytical performance and highlight the advantages of the isotope dilution technique.
| Performance Metric | External Standard Calibration | Isotope Dilution with this compound | Rationale for Improvement |
| Accuracy (Recovery) | 70-130% (highly matrix-dependent) | 95-105% | The internal standard co-extracts with the analyte, compensating for losses during sample preparation. |
| Precision (RSD) | < 20% | < 10% | Ratiometric measurement corrects for variations in injection volume and instrument response. |
| Linearity (R²) | > 0.99 | > 0.995 | The internal standard helps to linearize the response across a wider concentration range by normalizing signal fluctuations. |
| Limit of Quantification (LOQ) | Variable, dependent on matrix | Lower and more consistent | Improved signal-to-noise ratio due to the reduction of matrix-induced signal suppression. |
| Matrix Effect | High susceptibility | Significantly reduced | The internal standard experiences the same matrix effects as the analyte, allowing for effective normalization. |
Experimental Protocol: Quantification of Tetrachlorvinphos using GC-MS/MS with this compound
This section details a representative experimental protocol for the analysis of tetrachlorvinphos in a solid matrix (e.g., soil, food sample) using gas chromatography-tandem mass spectrometry (GC-MS/MS) and this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample (e.g., 10 g) is homogenized.
-
Spiking: The homogenized sample is spiked with a known amount of this compound solution.
-
Extraction: The sample is extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or a QuEChERS-based method).
-
Clean-up: The extract is subjected to a clean-up step, such as dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.
-
Concentration: The cleaned extract is evaporated to near dryness and reconstituted in a suitable solvent for GC-MS/MS analysis.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms) is used for separation.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Oven Program: A temperature gradient is used to ensure good chromatographic separation of tetrachlorvinphos from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both tetrachlorvinphos and this compound are monitored.
-
3. Quantification:
-
A calibration curve is prepared using standards containing known concentrations of tetrachlorvinphos and a constant concentration of this compound.
-
The ratio of the peak area of tetrachlorvinphos to the peak area of this compound is plotted against the concentration of tetrachlorvinphos.
-
The concentration of tetrachlorvinphos in the sample is determined from the calibration curve based on the measured peak area ratio.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of tetrachlorvinphos.
Caption: Experimental workflow for tetrachlorvinphos quantification.
Caption: Logical relationship of analyte and internal standard.
References
A Comparative Guide to Method Validation for Multi-Residue Pesticide Analysis Featuring Tetrachlorvinphos
For researchers and scientists in the field of drug development and food safety, the accurate and reliable quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of two prevalent multi-residue extraction methods—QuEChERS and Ethyl Acetate (B1210297) Extraction—with a special focus on the organophosphate insecticide, tetrachlorvinphos (B1682751). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols.
Method Performance Comparison
The selection of an appropriate analytical method is critical for achieving reliable and compliant results. The following table summarizes the performance characteristics of the QuEChERS and Ethyl Acetate Extraction methods for the analysis of tetrachlorvinphos, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Validation Parameter | QuEChERS Method | Ethyl Acetate Extraction | SANTE/11312/2021 Guideline |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.01 mg/kg | Analyte & Matrix Dependent |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.02 mg/kg | Reporting limit, typically ≤ MRL |
| Accuracy (Recovery) | 85-110% | 80-105% | 70-120% |
| Precision (RSD) | ≤15% | ≤20% | ≤20% |
Note: The data presented are compiled from various validation studies and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Workflow for Multi-Residue Pesticide Analysis
The following diagram illustrates a typical workflow for the validation of a multi-residue pesticide analysis method, from sample receipt to the final report. This standardized process ensures data quality and regulatory compliance.
Detailed Experimental Protocols
Adherence to a well-defined experimental protocol is crucial for reproducibility and accuracy. Below are the detailed methodologies for the QuEChERS and Ethyl Acetate Extraction methods.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has become a widely adopted standard for pesticide residue analysis due to its simplicity, speed, and effectiveness.[1][2]
a) Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or European EN version). The salt mixture typically contains anhydrous magnesium sulfate (B86663) (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium acetate to induce phase separation.[3]
-
Immediately shake the tube vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube contains a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and anhydrous MgSO₄ to remove any remaining water. For samples with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but it may retain some planar pesticides.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent like toluene (B28343) or the addition of an analyte protectant may be necessary.
Ethyl Acetate Extraction Method
This traditional method remains a robust alternative, particularly for certain matrices and pesticide classes.[4][5]
a) Sample Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethyl acetate and 10 g of anhydrous sodium sulfate (Na₂SO₄) to remove water.
-
For basic pesticides, the addition of an alkalizing agent like sodium bicarbonate (NaHCO₃) may be necessary to improve recovery.[4]
-
Homogenize the mixture using a high-speed blender for 2-3 minutes.
-
Centrifuge the extract at ≥3000 rcf for 5 minutes.
-
Collect the ethyl acetate supernatant.
b) Cleanup (if necessary):
For many applications using modern sensitive detectors like tandem mass spectrometers, a cleanup step may not be required.[4] However, for complex matrices, a cleanup step can be beneficial.
-
A portion of the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering matrix components.
-
Elute the target pesticides with an appropriate solvent or solvent mixture.
-
The eluate is then concentrated and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: GC-MS/MS vs. LC-MS/MS for Tetrachlorvinphos
Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of tetrachlorvinphos.
-
GC-MS/MS is generally well-suited for volatile and semi-volatile compounds like tetrachlorvinphos. It often provides excellent chromatographic separation and sensitivity.[6]
-
LC-MS/MS is advantageous for a broader range of pesticides, including more polar and thermally labile compounds that are not amenable to GC analysis.[6] For tetrachlorvinphos, LC-MS/MS can offer high sensitivity and selectivity, often with simpler sample preparation as derivatization is not required.[7]
The choice between GC-MS/MS and LC-MS/MS will depend on the overall scope of the multi-residue method, the available instrumentation, and the specific requirements of the analysis. For a comprehensive multi-residue screen, employing both techniques can provide the widest coverage of pesticides.[1]
Conclusion
Both the QuEChERS and Ethyl Acetate Extraction methods, when coupled with sensitive and selective detection techniques like GC-MS/MS or LC-MS/MS, are capable of providing accurate and precise results for the determination of tetrachlorvinphos in multi-residue analysis. The QuEChERS method generally offers a faster and higher-throughput workflow. The selection of the most appropriate method should be based on a thorough validation in the laboratory for the specific matrices of interest, ensuring compliance with regulatory guidelines such as SANTE/11312/2021.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling (Z)-Tetrachlorvinphos-d6
(Z)-Tetrachlorvinphos-d6 is a deuterated analog of Tetrachlorvinphos, an organophosphate insecticide. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for laboratory personnel.
Hazard Identification and Immediate Precautions
This compound, like its non-deuterated counterpart, is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] It is classified as an organophosphate, which are known cholinesterase inhibitors. Symptoms of overexposure can include headache, dizziness, nausea, and in severe cases, convulsions or coma.[2] It may also cause skin and eye irritation.[2][1] Some sources indicate that Tetrachlorvinphos is suspected of causing cancer.[3][4]
Immediate actions upon exposure:
-
If swallowed: Call a poison center or doctor immediately.[3][4]
-
If on skin: Wash with plenty of water.[3] Remove contaminated clothing immediately.[2]
-
If in eyes: Rinse cautiously with water for several minutes.[3]
-
If inhaled: Move to fresh air.[3]
Personal Protective Equipment (PPE)
The appropriate PPE is the primary line of defense against exposure to this compound.[5] Always consult the specific Safety Data Sheet (SDS) for the product you are using. If an SDS for the deuterated compound is unavailable, follow the recommendations for Tetrachlorvinphos.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are essential as hands are highly exposed during handling.[6] |
| Body Protection | A lab coat or chemical safety suit should be worn to prevent skin contact.[7] For tasks with a high risk of splashing, a chemical-resistant apron over coveralls is advised.[5] |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield are necessary to protect against splashes.[6][7] |
| Respiratory Protection | For operations that may generate dust or aerosols, a respirator is recommended.[5][7] The specific type of respirator and cartridge should be selected based on the potential exposure level. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid direct contact with the substance.[2]
-
Store in a tightly closed container in a cool, dry, and locked area.[3][4]
-
Wash hands thoroughly after handling.
Disposal Plan:
Contaminated materials and waste must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4] Do not allow the substance to enter drains or watercourses.[2][4] Severely contaminated clothing should be disposed of as hazardous waste.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. mz.uplcorp.com [mz.uplcorp.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
